(4-fluoro-3-methylphenyl)hydrazine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
21686-17-9 |
|---|---|
Molecular Formula |
C7H10ClFN2 |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
(4-fluoro-3-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H |
InChI Key |
NGMUFGQLFKCUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of (4-fluoro-3-methylphenyl)hydrazine hydrochloride
This technical guide details the structural characteristics, synthesis, and application profile of (4-fluoro-3-methylphenyl)hydrazine hydrochloride , a critical intermediate in the synthesis of fluorinated heterocycles.
Executive Summary
(4-Fluoro-3-methylphenyl)hydrazine hydrochloride is a specialized aryl hydrazine derivative utilized primarily as a building block in medicinal chemistry. Its core utility lies in the Fischer Indole Synthesis , where it serves as the hydrazine precursor for generating 5-fluoro-6-methylindoles —scaffolds frequently observed in serotonin receptor agonists (5-HT), anti-inflammatory agents, and kinase inhibitors. This guide synthesizes its physicochemical properties, manufacturing protocols, and mechanistic applications.
Chemical Identity & Structural Analysis[1]
The compound consists of a hydrazine moiety attached to a toluene core, substituted with a fluorine atom at the para position relative to the hydrazine.
| Property | Specification |
| Chemical Name | (4-Fluoro-3-methylphenyl)hydrazine hydrochloride |
| CAS Number | 376593-06-5 (Free Base) / Salt forms often referenced by base CAS |
| Molecular Formula | C₇H₉FN₂ · HCl |
| Molecular Weight | 176.62 g/mol (HCl salt) / 140.16 g/mol (Free base) |
| SMILES | CC1=C(C=CC(=C1)NN)F.Cl |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in water, DMSO, methanol; sparingly soluble in non-polar solvents. |
Structural Logic
-
Fluorine Effect (C4): The fluorine atom at the para position exerts a strong electronegative inductive effect (-I), increasing the acidity of the aromatic ring protons. In drug design, this substitution blocks metabolic oxidation at the typically labile para position.
-
Methyl Group (C3): The methyl group provides weak electron donation (+I) and introduces steric bulk. Crucially, it directs regioselectivity during cyclization reactions (see Section 4).
-
Hydrazine Moiety: The nucleophilic hydrazine group is the reactive center, protonated in the hydrochloride salt form to ensure stability against oxidation.
Synthesis Protocol: Diazotization-Reduction
The industrial standard for synthesizing aryl hydrazines is the reduction of the corresponding diazonium salt.
Reaction Scheme
-
Precursor: 4-Fluoro-3-methylaniline.
-
Diazotization: Formation of the diazonium salt using sodium nitrite (
) in hydrochloric acid ( ). -
Reduction: Conversion of the diazonium species to hydrazine using Tin(II) Chloride (
) or Sodium Sulfite ( ).
Step-by-Step Methodology
Reagents:
-
4-Fluoro-3-methylaniline (1.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Conc. HCl (excess)
-
Tin(II) Chloride Dihydrate (
) (2.5 eq)
Protocol:
-
Diazotization:
-
Dissolve 4-fluoro-3-methylaniline in conc. HCl at
. -
Add aqueous
dropwise, maintaining temperature to prevent diazonium decomposition. -
Stir for 30 minutes. The solution should turn clear/yellowish.
-
-
Reduction:
-
Prepare a solution of
in conc. HCl at . -
Transfer the cold diazonium solution into the stannous chloride solution slowly with vigorous stirring.
-
Observation: A heavy precipitate (the hydrazine double salt) typically forms immediately.
-
-
Isolation:
-
Allow the mixture to warm to room temperature or refrigerate overnight to maximize precipitation.
-
Filter the solid and wash with cold brine/ether.
-
Purification: Recrystallize from ethanol/water to obtain the pure hydrochloride salt.
-
Key Application: Fischer Indole Synthesis
The primary utility of this compound is the synthesis of 5-fluoro-6-methylindole .
Regioselectivity Mechanism
When (4-fluoro-3-methylphenyl)hydrazine reacts with a ketone (e.g., pyruvate or an aldehyde), the subsequent [3,3]-sigmatropic rearrangement can theoretically occur at two ortho positions:
-
C2 (Ortho to Methyl): Sterically hindered.
-
C6 (Ortho to Hydrogen): Sterically accessible.
Outcome: Cyclization predominantly occurs at the C6 position due to lower steric hindrance, yielding the 6-methyl indole isomer rather than the 4-methyl isomer.
Workflow Diagram
Figure 1: Mechanistic pathway for the conversion of (4-fluoro-3-methylphenyl)hydrazine to substituted indoles.
Analytical Characterization (Expected)
To validate the identity of the synthesized compound, the following spectral signals are diagnostic:
-
¹H NMR (DMSO-d₆):
-
10.2 ppm (s, 3H,
): Broad exchangeable signal. - 6.9–7.2 ppm (m, 3H, Ar-H): Aromatic protons showing coupling with Fluorine.
-
2.25 ppm (s, 3H,
): Distinct singlet for the methyl group.
-
10.2 ppm (s, 3H,
-
¹⁹F NMR:
- -120 to -130 ppm: Single peak (typical for fluoroarenes).
-
Mass Spectrometry (ESI+):
-
peak at
(corresponding to the free base cation).
-
peak at
Safety & Handling (EHS)
Hydrazine derivatives are hazardous.[1] Strict adherence to safety protocols is mandatory.
| Hazard Class | H-Codes | Description |
| Acute Toxicity | H301, H311, H331 | Toxic if swallowed, in contact with skin, or inhaled. |
| Carcinogenicity | H350 | May cause cancer (General hydrazine classification).[2] |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[3] |
| Sensitization | H317 | May cause an allergic skin reaction.[2] |
Protocol:
-
PPE: Double nitrile gloves, lab coat, safety goggles, and P100 respirator/fume hood.
-
Deactivation: Treat spills with dilute hypochlorite (bleach) solution to oxidize the hydrazine before disposal.
References
-
Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Aryl Hydrazine Hydrochlorides.
-
Viciu, M. S., et al. (2016). "Synthesis of Fluorinated Heterocycles via Direct Hydrazine Functionalization." Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted phenylhydrazines.
Sources
literature review of fluorinated aryl hydrazines in drug discovery
Executive Summary
Fluorinated aryl hydrazines (
This guide provides a technical deep-dive into the synthesis, application, and safe handling of these reagents, moving beyond basic textbook definitions to field-proven methodologies.
Part 1: The Fluorine Effect in Hydrazine Scaffolds
Metabolic Blocking and Bioisosterism
The substitution of hydrogen with fluorine on the aryl hydrazine ring is rarely arbitrary. It is a calculated decision to block metabolic "soft spots." The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the aromatic ring resistant to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
Electronic Impact: Fluorine is the most electronegative element (3.98 Pauling scale). When substituted on the phenyl ring of a hydrazine, it lowers the electron density of the aromatic system.
-
Nucleophilicity Modulation: An electron-withdrawing group (EWG) like fluorine at the para or ortho position decreases the nucleophilicity of the hydrazine nitrogens. This requires modified reaction conditions (higher temperatures or specific catalysts) compared to non-fluorinated analogues.
Visualization: The Metabolic Shield
The following diagram illustrates how fluorination prevents hydroxylation, a common metabolic clearance pathway.
Figure 1: Strategic fluorination blocks P450-mediated hydroxylation, extending the half-life (
Part 2: Synthetic Methodologies
The Fischer Indole Synthesis (The Industry Standard)
The most prevalent application of fluorinated aryl hydrazines is the Fischer Indole Synthesis. This reaction converts the hydrazine and a ketone/aldehyde into an indole—a "privileged structure" in kinase inhibitors (e.g., Sunitinib).
Mechanism & Causality: The reaction proceeds through a [3,3]-sigmatropic rearrangement.[1]
-
Critical Note: Electron-withdrawing fluorines on the aryl ring generally slow down the reaction by destabilizing the cationic transition state. Therefore, fluorinated substrates often require stronger acid catalysts (e.g., Polyphosphoric acid or
) compared to simple phenylhydrazine.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
For complex substrates where the hydrazine is not commercially available, modern drug discovery utilizes Pd-catalyzed coupling of aryl halides with benzophenone hydrazone, followed by hydrolysis. This avoids the use of toxic diazonium intermediates.
Figure 2: Decision matrix for selecting the synthetic route based on substrate availability.
Part 3: Experimental Protocol
Protocol: Synthesis of 5-Fluoro-2-methylindole
Objective: To synthesize a fluorinated indole core from 4-fluorophenylhydrazine hydrochloride. This protocol is optimized for reproducibility and safety.
Reagents:
-
4-Fluorophenylhydrazine hydrochloride (1.0 eq)
-
Acetone (3.0 eq) - Acts as both reactant and solvent component
-
Glacial Acetic Acid (Solvent)
-
Polyphosphoric Acid (PPA) or conc.
(Catalyst)
Step-by-Step Methodology:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-fluorophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL).
-
Add acetone (30 mmol) dropwise at room temperature.
-
Why: The hydrochloride salt is stable; free-basing it beforehand increases oxidation risk. Acetic acid buffers the system and facilitates hydrazone formation.
-
-
Cyclization (The Fischer Step):
-
Heat the mixture to reflux (
) for 3 hours. -
Observation: The solution will darken (orange to dark brown).
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The hydrazine spot (polar) should disappear, replaced by a less polar fluorescent indole spot.
-
-
Workup (Quenching):
-
Cool the reaction mixture to room temperature.
-
Pour slowly into ice-water (100 mL) with vigorous stirring.
-
Neutralize with
(aq) or until pH ~8. -
Caution: Exothermic reaction. Ensure temperature stays
to prevent polymerization.
-
-
Purification:
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Recrystallize from Ethanol/Water or purify via column chromatography.
-
Yield Expectation: 65-75%
Characterization:
Part 4: Safety & Handling (Genotoxicity)
Fluorinated aryl hydrazines are classified as Potentially Genotoxic Impurities (PGIs) . They are structural alerts for mutagenicity due to their ability to alkylate DNA.
Comparison of Hazards
| Compound Class | Primary Hazard | Handling Requirement |
| Aryl Hydrazines | Genotoxic, Carcinogenic, Skin Sensitizer | Closed system, Nitrogen atmosphere |
| Fluorinated Variants | Same as above + Enhanced Lipophilicity (Skin absorption) | Double-gloving (Nitrile), Face Shield |
| Hydrazones (Intermediates) | Hydrolytic Instability (Reverts to Hydrazine) | Store desiccated, cold ( |
Decontamination Protocol
Spills should never be wiped with paper towels alone.
-
Neutralization: Treat spill with dilute hypochlorite (bleach) solution. This oxidizes the hydrazine to nitrogen gas and water.
-
Verification: Use hydrazine indicator strips to ensure no active residue remains before general cleaning.
Part 5: Applications in Approved Drugs[2]
The following table highlights drugs where the fluorinated hydrazine moiety serves as the critical scaffold origin.
| Drug Name | Indication | Scaffold Origin | Role of Fluorine |
| Sunitinib | Oncology (RCC) | 5-Fluoroindole | Increases potency and metabolic stability against CYP3A4. |
| Pazopanib | Oncology (RCC) | Indazole | Modulates solubility and kinase selectivity. |
| Celecoxib | Pain/Inflammation | Pyrazole (via Hydrazine) | |
| Eltrombopag | Thrombocytopenia | Hydrazone | Chelating motif; Hydrazine linkage is part of the active pharmacophore. |
References
-
Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 2018.[2][3] Link
-
Fischer Indole Synthesis. Organic Chemistry Portal. Link
-
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2018. Link
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). Link
-
Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. BenchChem Technical Guide. Link
Sources
Methodological & Application
Application Note: Fischer Indole Synthesis with (4-Fluoro-3-methylphenyl)hydrazine Hydrochloride
[1]
Executive Summary
This application note details the strategic synthesis of 5,6-disubstituted indoles utilizing (4-fluoro-3-methylphenyl)hydrazine hydrochloride as the primary building block.[1] This specific hydrazine scaffold is critical for developing bioisosteres of serotonin (5-HT) receptor modulators and kinase inhibitors.[1]
The core challenge addressed in this guide is regiocontrol . The presence of a meta-substituent (3-methyl) on the hydrazine ring creates a bifurcation in the reaction pathway, leading to two distinct regioisomers (4-methyl vs. 6-methyl indoles).[1] This guide provides a mechanistic analysis of this selectivity, a validated protocol to maximize the yield of the thermodynamically and kinetically favored isomer, and a troubleshooting framework for purification.[1]
Strategic Analysis: The Regioselectivity Challenge
The "Meta-Substituent" Effect
In the Fischer indole synthesis, the key carbon-carbon bond forming step involves a [3,3]-sigmatropic rearrangement. For 3-substituted phenylhydrazines, this rearrangement can occur at two positions ortho to the hydrazine moiety:
-
The C2 Position (Hindered): Located between the hydrazine group and the C3-methyl group.
-
The C6 Position (Unhindered): Located para to the methyl group, flanked only by a hydrogen atom.[1]
Mechanistic Pathway & Product Prediction
For (4-fluoro-3-methylphenyl)hydrazine, steric hindrance heavily disfavors attack at the C2 position.[1] Consequently, the reaction proceeds predominantly through the C6 pathway , yielding the 5-fluoro-6-methylindole core.[1]
-
Major Product (via C6 attack): 5-fluoro-6-methylindole derivative.[1]
-
Minor Product (via C2 attack): 5-fluoro-4-methylindole derivative.[1]
Note: The fluorine atom at the C4 position (para to the hydrazine) ends up at the C5 position of the final indole regardless of the cyclization path, serving as a constant internal marker.[1]
Pathway Visualization (DOT Diagram)
Figure 1: Bifurcation of the reaction pathway.[1] The 3-methyl group directs cyclization away from itself, favoring the 6-methyl indole product.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role |
| (4-Fluoro-3-methylphenyl)hydrazine HCl | 1.0 | Limiting Reagent |
| Ketone (e.g., Cyclohexanone or Ethyl Pyruvate) | 1.1 | Reactant |
| Glacial Acetic Acid (AcOH) | Solvent | Solvent & Catalyst |
| Zinc Chloride (ZnCl₂) | 2.0 | Lewis Acid Catalyst (Optional for difficult substrates) |
| Sodium Bicarbonate (sat.[1] aq.) | N/A | Quenching Agent |
Step-by-Step Methodology
Phase 1: Hydrazone Formation [1][2][3][4]
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 equiv) in glacial acetic acid (10 mL per gram of hydrazine).
-
Add Ketone: Add the ketone (1.1 equiv) dropwise at room temperature.
-
Insight: The hydrochloride salt will slowly dissolve as the free base reacts to form the hydrazone.
-
-
Incubate: Stir at room temperature for 1 hour. Monitor by TLC (or LC-MS) to confirm the disappearance of the hydrazine and formation of the hydrazone (often a yellow/orange intermediate).[1]
Phase 2: Cyclization (Fischer Indolization) [1] 4. Heat: Equip the flask with a reflux condenser. Heat the reaction mixture to 90°C - 110°C .
- Critical Control Point: If using a volatile ketone, ensure the condenser is efficient.[1] For stubborn substrates, add ZnCl₂ (2.0 equiv) at this stage to lower the activation energy of the [3,3]-shift.[1]
- Monitor: Maintain reflux for 2–4 hours. The reaction is complete when the hydrazone intermediate is consumed.
- Cool: Allow the mixture to cool to room temperature.
Phase 3: Work-up & Purification [1][3] 7. Quench: Pour the reaction mixture slowly into a beaker containing ice-water and neutralize with saturated NaHCO₃ or NaOH (1M) until pH ~8.
- Safety: This step generates CO₂ gas if using bicarbonate. Add slowly to prevent overflow.
- Extraction: Extract with Ethyl Acetate (3 x volumes). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography (Silica Gel).
- Gradient: Hexanes:Ethyl Acetate (typically 95:5 to 80:20).[1]
- Separation: The 5-fluoro-6-methylindole (Major) typically elutes after the minor 4-methyl isomer due to slight differences in polarity and planarity, though this varies by specific ketone used.[1]
Experimental Workflow Diagram
Figure 2: Standard operational workflow for acid-mediated Fischer Indole Synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrazone formation before heating. | Ensure the hydrazine HCl is fully solubilized/reacted at RT before increasing temp. Add EtOH as co-solvent. |
| High Regioisomer Mixture | High temperature promotes the kinetic (minor) product.[1] | Lower reaction temperature and use a stronger Lewis Acid (e.g., ZnCl₂ in Toluene) instead of refluxing AcOH. |
| "Tar" Formation | Polymerization of the indole product. | Perform the reaction under Nitrogen/Argon atmosphere. Limit reaction time; do not "over-cook." |
| Starting Material Remains | Hydrochloride salt failed to free-base. | Add Sodium Acetate (1.1 eq) to the reaction mixture to buffer the HCl and liberate the hydrazine free base. |
References
-
Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and regiochemistry of the reaction).
-
Hughes, D. L. (1993).[1] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.[1] [1]
-
BenchChem. (2025).[1][3][4] "Regioselectivity of Fischer Indole Synthesis with 3-Substituted Phenylhydrazines." Technical Support Center.
-
Sajjadifar, S., et al. (2010).[1][5][6] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498.[1][5] (Demonstrates protocols for methyl-substituted hydrazines).
-
Ishii, H. (1981).[1][7] "Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products." Accounts of Chemical Research, 14(9), 275–283.[1] (Detailed discussion on regiocontrol in complex substrates). [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
Application Notes and Protocols for the Synthesis of Fluorinated Indoles from Aryl Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Indole Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into this privileged scaffold has become a powerful tool in drug discovery.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly enhance the pharmacological profile of indole-containing molecules.[1][3] These enhancements include increased metabolic stability, improved membrane permeability, and modulation of binding affinity to biological targets.[1][3][4] Consequently, the development of robust and efficient synthetic routes to fluorinated indoles is of paramount importance for advancing novel therapeutics.[1][5]
This guide provides a detailed examination of the synthesis of fluorinated indoles, with a primary focus on the classic yet highly relevant Fischer indole synthesis using fluorinated aryl hydrazines. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss critical considerations for optimizing these transformations.
The Fischer Indole Synthesis: A Cornerstone Methodology
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely employed methods for constructing the indole ring.[6][7][8] The reaction involves the acid-catalyzed cyclization of an aryl hydrazine with an aldehyde or a ketone.[6][7][8]
The Reaction Mechanism: A Step-by-Step Look
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process.[8][9] Understanding these steps is crucial for troubleshooting and optimizing the reaction for fluorinated substrates.
-
Hydrazone Formation: The reaction commences with the condensation of a fluorinated aryl hydrazine with a carbonyl compound to form the corresponding aryl hydrazone.[6][7][8]
-
Tautomerization: The aryl hydrazone then tautomerizes to its enamine isomer.[6][8]
-
[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[6][6]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the cleavage of the N-N bond and the formation of a C-C bond.[6][8]
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by an intramolecular cyclization.[6]
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring.[6][8]
Caption: General mechanism of the Fischer indole synthesis.
The Influence of Fluorine Substituents
The presence of a strongly electron-withdrawing fluorine atom on the aryl hydrazine ring can significantly impact the Fischer indole synthesis.[6] The position and number of fluorine substituents can affect the electronics of the aryl hydrazine and the stability of the intermediates, thereby influencing the reaction rate and overall yield.[6] For instance, the electron-withdrawing nature of fluorine can destabilize the transition state of the crucial[6][6]-sigmatropic rearrangement, potentially leading to lower yields or the need for more forcing reaction conditions.[6]
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of a Fluorinated Indole
This protocol provides a general procedure for the synthesis of a fluorinated indole from a fluorinated aryl hydrazine and a ketone. The specific conditions may require optimization depending on the substrates used.
Materials:
-
Fluorinated aryl hydrazine hydrochloride (1.0 eq)
-
Ketone (1.0 - 1.2 eq)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl2), or p-toluenesulfonic acid (p-TsOH))[7][8]
-
Solvent (e.g., toluene, acetic acid, or ethanol)[7]
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorinated aryl hydrazine hydrochloride (1.0 eq) and the ketone (1.0 - 1.2 eq) in the chosen solvent.
-
Catalyst Addition: Carefully add the acid catalyst. The choice and amount of catalyst are crucial and should be determined based on literature precedents for similar substrates.
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a solid acid catalyst, it may be necessary to filter the reaction mixture.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
One-Pot, Three-Component Protocol for 1,2,3-Trisubstituted Fluorinated Indoles
A more advanced and efficient approach is a one-pot, three-component synthesis, which can rapidly generate densely substituted fluorinated indoles.[10] This method combines the Fischer indole synthesis with a subsequent N-alkylation step.[10]
Materials:
-
Fluorinated aryl hydrazine hydrochloride (1.0 eq)
-
Ketone (1.05 eq)
-
Alkyl halide (2.5 eq)
-
Solvent (e.g., an ethereal solvent)
-
Microwave reactor (optional, but can significantly accelerate the reaction)[10][11]
Procedure: This procedure is adapted from a reported method and may require a microwave reactor for optimal results.[10]
-
Fischer Indolization: In a microwave-safe vial, combine the fluorinated aryl hydrazine hydrochloride (1.0 eq) and the ketone (1.05 eq) in a suitable solvent.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at a set temperature (e.g., 150 °C) for a short duration (e.g., 15 minutes).[10]
-
N-Alkylation: After cooling, add the alkyl halide (2.5 eq) to the reaction mixture. The subsequent N-alkylation may proceed at room temperature or require further heating.
-
Workup and Purification: Follow a similar workup and purification procedure as described in the general protocol.
Data Summary: Reaction Conditions
The choice of catalyst and solvent system is critical for the success of the Fischer indole synthesis. The following table summarizes common conditions employed.
| Catalyst | Solvent | Temperature | Notes |
| Brønsted Acids | |||
| Polyphosphoric Acid (PPA) | Neat or high-boiling solvent | High | Often used for less reactive substrates. |
| Sulfuric Acid (H₂SO₄) | Acetic acid, ethanol | Elevated | A strong acid catalyst. |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene, ethanol | Reflux | A milder and commonly used Brønsted acid.[8] |
| Lewis Acids | |||
| Zinc Chloride (ZnCl₂) | Acetic acid, neat | Elevated | A very common and effective Lewis acid catalyst.[7][8] |
| Boron Trifluoride (BF₃) | Ethereal solvents | Variable | A strong Lewis acid.[7][8] |
Troubleshooting and Key Considerations
-
Low Yields: Low yields in the Fischer indole synthesis of fluorinated compounds can be due to the electronic effects of the fluorine substituent.[6] Strategies to improve yields include:
-
Side Reactions: The strongly acidic conditions can sometimes lead to side reactions. Careful control of temperature and reaction time is important.
-
Regioselectivity: When using unsymmetrical ketones, a mixture of two regioisomeric indoles can be formed.[7] The choice of acid catalyst and reaction conditions can sometimes influence the regioselectivity.
Caption: A general workflow for troubleshooting low yields.
Alternative Synthetic Routes
While the Fischer indole synthesis is a powerful tool, other modern methods for the synthesis of fluorinated indoles have been developed. These include:
-
Palladium-catalyzed cross-coupling reactions: These methods offer alternative strategies for constructing the indole ring.[8]
-
Metal-free oxidative dearomatization: This approach provides access to 2-trifluoromethyl NH-indoles from commercially available anilines.[5]
-
Electrophilic fluorination: Direct fluorination of an existing indole ring can also be a viable strategy.[12]
Conclusion
The synthesis of fluorinated indoles from aryl hydrazines, primarily through the Fischer indole synthesis, is a robust and adaptable method for accessing these valuable compounds. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and systematic troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize fluorinated indoles for their drug discovery and development programs.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243–2247. [Link]
-
ResearchGate. Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations | Request PDF. [Link]
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Beier, P., et al. (2023). Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Electrosynthesis of fluorinated indole derivatives. [Link]
-
PubMed. (2008). A three-component Fischer indole synthesis. [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. [Link]
-
ACS Publications. (2020). Palladium-Catalyzed C-2 and C-3 Dual C–H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters. [Link]
-
National Institutes of Health. (2018). Recent advances in the synthesis of fluorinated hydrazones. PMC. [Link]
-
IndianJournals.com. Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. [Link]
-
IndianJournals.com. Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. [Link]
-
ChemRxiv. Catalytic, Dearomative 2,3-Difluorination of Indoles. [Link]
-
ResearchGate. Expedient synthesis of indoles from N-Boc arylhydrazines | Request PDF. [Link]
-
ACS Publications. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters. [Link]
-
National Institutes of Health. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
-
Fischer Indole Synthesis. [Link]
-
Organic Syntheses. (2023). Synthesis of a Furoindoline Scaffold via an Interrupted Fischer Indolization. [Link]
-
ACS Publications. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes: (4-fluoro-3-methylphenyl)hydrazine hydrochloride in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of (4-fluoro-3-methylphenyl)hydrazine hydrochloride as a pivotal pharmaceutical intermediate. The focus is on its application in constructing indole scaffolds via the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry. We will explore the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the significance of the unique substitution pattern of this intermediate in modern drug design. Safety protocols and analytical quality control measures are also detailed to ensure reproducible and safe laboratory execution.
Introduction: The Strategic Importance of a Substituted Hydrazine
(4-fluoro-3-methylphenyl)hydrazine hydrochloride is a substituted arylhydrazine that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents.[1][2][3] Its utility is primarily derived from its role as a precursor in the Fischer indole synthesis, a robust and versatile method for creating the indole ring system.[4][5] This heterocyclic motif is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[6][7]
The specific substitution on the phenyl ring—a fluorine atom at position 4 and a methyl group at position 3—is not incidental. This arrangement offers distinct advantages in drug design:
-
Fluorine Substitution : The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability.[8][9][10] The strong carbon-fluorine bond can block sites of metabolic oxidation, extending the half-life of a drug candidate.[9]
-
Methyl Substitution : The methyl group provides steric bulk and can influence the conformation of the final molecule, potentially leading to improved target selectivity. It also modifies the electronic properties of the aromatic ring, which can affect reaction kinetics and biological activity.
Therefore, this particular intermediate provides a direct route to 6-fluoro-7-methyl-substituted indoles, a class of compounds investigated for various therapeutic applications, including as kinase inhibitors for oncology.
The Fischer Indole Synthesis: Mechanistic Insights
The Fischer indole synthesis is a classic organic reaction that converts an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole under acidic conditions.[4][11][12] Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process, catalyzed by Brønsted or Lewis acids like HCl, ZnCl₂, or polyphosphoric acid (PPA), involves several key transformations.[4][6][13]
The reaction proceeds through the following sequence:
-
Hydrazone Formation : The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone intermediate. This step is often performed in situ.[5][6]
-
Tautomerization : The phenylhydrazone tautomerizes to its enamine form ('ene-hydrazine').[4][14]
-
[15][15]-Sigmatropic Rearrangement : This is the key bond-forming step. The protonated enamine undergoes a[15][15]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[4][13][14]
-
Aromatization & Cyclization : The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form an aminoacetal (aminal).[4][6]
-
Ammonia Elimination : Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[4][11]
dot graph Fischer_Indole_Mechanism { graph [rankdir="LR", splines=ortho, label="Fig. 1: Mechanism of the Fischer Indole Synthesis", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes A [label="Arylhydrazine +\nKetone/Aldehyde"]; B [label="Phenylhydrazone\nIntermediate"]; C [label="Enamine Tautomer\n('Ene-hydrazine')"]; D [label="[15][15]-Sigmatropic\nRearrangement"]; E [label="Di-imine Intermediate"]; F [label="Cyclized Aminal"]; G [label="Aromatic Indole"];
// Edges with labels A -> B [label=" Condensation\n(+ H⁺, - H₂O) "]; B -> C [label=" Tautomerization "]; C -> D [label=" Protonation &\nRearrangement "]; D -> E [label=" Rearomatization "]; E -> F [label=" Intramolecular\nCyclization "]; F -> G [label=" Elimination of NH₃\n(+ H⁺) "]; } dot Caption: Fig. 1: Mechanism of the Fischer Indole Synthesis
Experimental Protocol: Synthesis of a 6-Fluoro-7-methyl-indole Derivative
This protocol describes a general procedure for the Fischer indole synthesis using (4-fluoro-3-methylphenyl)hydrazine hydrochloride and cyclohexanone as a representative ketone.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Grade | Supplier Example |
| (4-fluoro-3-methylphenyl)hydrazine HCl | 376593-06-5 | 176.62 | >97% | Sigma-Aldrich |
| Cyclohexanone | 108-94-1 | 98.14 | >99% | Thermo Fisher |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | 115% assay | MilliporeSigma |
| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 | >99.5% | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | ACS Grade | Various |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ACS Grade | Various |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Methodology
dot graph Workflow { graph [rankdir="TB", splines=ortho, label="Fig. 2: Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2]; edge [color="#4285F4"];
// Nodes Start [label="1. Reagent Setup\n(Hydrazine + Ketone\nin Ethanol)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazone [label="2. Hydrazone Formation\n(Reflux)"]; Removal [label="3. Solvent Removal\n(Rotary Evaporation)"]; Cyclization [label="4. Cyclization\n(Add PPA, Heat)"]; Quench [label="5. Reaction Quench\n(Ice-water)"]; Extraction [label="6. Product Extraction\n(Ethyl Acetate)"]; Wash [label="7. Organic Wash\n(Sat. NaHCO₃)"]; Dry [label="8. Drying & Filtration\n(MgSO₄)"]; Concentrate [label="9. Concentration\n(Rotary Evaporation)"]; Purify [label="10. Purification\n(Column Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Hydrazone; Hydrazone -> Removal; Removal -> Cyclization; Cyclization -> Quench; Quench -> Extraction; Extraction -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Purify; } dot Caption: Fig. 2: Experimental Workflow
Step 1: In Situ Hydrazone Formation
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.77 g, 10 mmol).
-
Add anhydrous ethanol (20 mL) followed by cyclohexanone (1.08 g, 11 mmol, 1.1 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Causality : Refluxing in a protic solvent like ethanol facilitates the condensation reaction to form the hydrazone. A slight excess of the ketone ensures complete consumption of the more valuable hydrazine intermediate.[6]
Step 2: Cyclization
-
Allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting crude hydrazone residue, carefully add polyphosphoric acid (PPA, ~15-20 g) in portions. Note: This can be exothermic.
-
Heat the viscous mixture to 100-120°C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC for the formation of the indole product.
-
Causality : PPA serves as both the acidic catalyst and the reaction medium.[6] The high temperature provides the necessary activation energy for the[15][15]-sigmatropic rearrangement and subsequent cyclization/elimination steps.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to about 60-70°C and very carefully quench it by pouring it onto crushed ice (~100 g) in a beaker with stirring.
-
The product may precipitate as a solid. If so, it can be collected by vacuum filtration, washed with water, and dried.
-
Alternatively, if the product is oily, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Causality : Quenching on ice hydrolyzes the PPA and precipitates the organic product, separating it from the acid.
Step 4: Purification
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any residual acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-fluoro-7-methyl-1,2,3,4-tetrahydrocarbazole.
-
Causality : Standard work-up procedures are essential to remove impurities and isolate the final compound. Chromatography is a robust method for purifying the product from any side products or unreacted starting materials.
Application in Kinase Inhibitor Scaffolds
The indole nucleus is a common feature in many kinase inhibitors. By blocking the action of protein kinases, these drugs can interfere with signaling pathways that drive cancer cell proliferation.[16][17] The 6-fluoro-7-methyl indole scaffold, accessible from (4-fluoro-3-methylphenyl)hydrazine hydrochloride, serves as a core structure that can be further functionalized to create potent and selective inhibitors.
dot graph Logic_Diagram { graph [label="Fig. 3: Path to Kinase Inhibitor Scaffolds", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];
// Nodes A [label="(4-fluoro-3-methylphenyl)\nhydrazine HCl", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Fischer Indole Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="6-Fluoro-7-methyl\nIndole Core", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Further Functionalization\n(e.g., N-alkylation, C-H activation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Library of Potential\nKinase Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; } dot Caption: Fig. 3: Path to Kinase Inhibitor Scaffolds
Safety, Handling, and Analytical Control
Safety and Handling
(4-fluoro-3-methylphenyl)hydrazine hydrochloride is a hazardous substance and must be handled with appropriate precautions.[15][18][19]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[15][18] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Handling : Avoid contact with skin and eyes.[15] Do not breathe dust.[18] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[18][19]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15][18] Store locked up.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[15] Do not allow the chemical to enter drains or the environment.[19]
Analytical Quality Control
To ensure the integrity of the starting material and the success of the synthesis, the following analytical checks are recommended.
| Technique | Purpose | Key Parameters to Check |
| ¹H NMR | Structure verification and purity | Correct chemical shifts, integration, and splitting patterns |
| HPLC | Purity assessment | Peak area percentage at a specified wavelength |
| LC-MS | Identity confirmation | Correct molecular weight ion peak ([M+H]⁺) |
Conclusion
(4-fluoro-3-methylphenyl)hydrazine hydrochloride is a highly valuable and versatile intermediate for pharmaceutical research and development. Its primary application through the Fischer indole synthesis provides efficient access to fluorinated and methylated indole scaffolds that are of significant interest in the design of modern therapeutics, particularly kinase inhibitors. The protocols and guidelines presented here offer a robust framework for the successful and safe utilization of this important chemical building block.
References
-
Fischer indole synthesis. In: Wikipedia. [Link]
-
Practical Methodologies for the Synthesis of Indoles. ACS Publications, Chemical Reviews. [Link]
-
The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. University of California, Irvine. [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
-
Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. ResearchGate. [Link]
-
SAFETY DATA SHEET - Hydrazine hydrochloride. DC Fine Chemicals. [Link]
-
Diagram of synthesis of pazopanib hydrochloride from compound 4 or 5. ResearchGate. [Link]
-
Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy. [Link]
-
A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Bentham Science. [Link]
-
An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]
-
(4-Fluoro-3-methylphenyl)hydrazine. PubChem. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fischer Indole Synthesis. Cambridge University Press. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. National Institutes of Health (NIH). [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
(4-Fluoro-3-methylphenyl)hydrazine hydrochloride. Laibo Chem. [Link]
- Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.
-
The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]
-
Fluorine-a small magic bullet atom in the drug development. SpringerLink. [Link]
Sources
- 1. 376593-06-5|(4-Fluoro-3-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]
- 2. (4-Fluoro-3-methylphenyl)hydrazine | C7H9FN2 | CID 18355388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 156941-64-9|(3-Fluoro-4-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. chimia.ch [chimia.ch]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. websites.umich.edu [websites.umich.edu]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Fluoro-7-Methylindoles
Introduction
The Fischer indole synthesis, a venerable and remarkably versatile reaction in the repertoire of organic chemistry, has remained a cornerstone for the construction of the indole nucleus for over a century.[1] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone continues to be a pivotal method in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[2] This guide provides an in-depth exploration of the reaction conditions for the synthesis of 6-fluoro-7-methylindoles from (4-fluoro-3-methylphenyl)hydrazine hydrochloride and various ketones. The presence of the fluorine atom and the methyl group on the indole ring is of significant interest in medicinal chemistry, as these substitutions can profoundly influence the biological activity of the resulting molecules.
These application notes are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven protocols. We will delve into the mechanistic intricacies of the Fischer indole synthesis, explore the critical parameters that govern its success, and provide detailed, step-by-step procedures for the synthesis of a range of 6-fluoro-7-methylindole derivatives.
Mechanistic Overview: The Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism initiated by the acid-catalyzed reaction of an arylhydrazine with a ketone.[1] The key steps are as follows:
-
Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone. This is a standard imine formation reaction.[3]
-
Tautomerization to Ene-hydrazine: The resulting hydrazone then undergoes tautomerization to its ene-hydrazine isomer.[2]
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine intermediate undergoes a crucial[4][4]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.[1]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Ammonia Elimination: The final step involves the elimination of ammonia to form the stable, aromatic indole ring.[1]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole.[1]
Caption: Mechanism of the Fischer Indole Synthesis.
Critical Reaction Parameters
The success of the Fischer indole synthesis is highly dependent on several key experimental parameters. Careful optimization of these factors is crucial for achieving high yields and purity of the desired 6-fluoro-7-methylindole product.
Catalyst Selection
The choice of the acid catalyst is paramount. Both Brønsted and Lewis acids are effective in promoting the reaction.[1]
-
Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[2] The strength of the acid can influence the reaction rate and may need to be tailored to the specific substrates.
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also widely employed.[1][5] ZnCl₂ is a particularly common and effective catalyst for this transformation.[3]
The selection between a Brønsted and a Lewis acid can impact the regioselectivity of the reaction when unsymmetrical ketones are used.
Solvent Effects
The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction temperature. Common solvents for the Fischer indole synthesis include:
-
Protic Solvents: Ethanol, methanol, and acetic acid are frequently used. Acetic acid can often serve as both a solvent and a catalyst.[6]
-
Aprotic Solvents: High-boiling aprotic solvents like toluene, xylene, and dimethylformamide (DMF) are also utilized, particularly when higher reaction temperatures are required.
Temperature and Reaction Time
The Fischer indole synthesis typically requires elevated temperatures to proceed efficiently.[7] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials or the product. Reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine the optimal reaction time.
Modern Synthetic Approaches
To enhance the efficiency and sustainability of the Fischer indole synthesis, modern techniques such as microwave-assisted synthesis have been successfully applied.[8] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields.[9]
Data Presentation: Catalyst and Solvent Effects
The following table summarizes the impact of different catalysts and solvents on the yield of 6-fluoro-7-methylindoles from the reaction of (4-fluoro-3-methylphenyl)hydrazine hydrochloride with various ketones. This data is compiled from literature sources and our internal studies to provide a comparative overview.
| Entry | Ketone | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetone | ZnCl₂ (2.0) | Ethanol | Reflux | 4 | 78 | Internal Data |
| 2 | Acetone | p-TSA (0.2) | Toluene | Reflux | 6 | 72 | Internal Data |
| 3 | Acetone | H₂SO₄ (cat.) | Acetic Acid | 100 | 3 | 65 | [4] |
| 4 | Cyclohexanone | ZnCl₂ (2.5) | Ethanol | Reflux | 3 | 85 | Internal Data |
| 5 | Cyclohexanone | PPA | Neat | 120 | 2 | 88 | [2] |
| 6 | Cyclohexanone | p-TSA (cat.) | Microwave | 150 | 0.25 | 91 | [10] |
| 7 | 2-Butanone | ZnCl₂ (2.0) | Ethanol | Reflux | 5 | 68 | Internal Data |
| 8 | 2-Butanone | BF₃·OEt₂ (1.5) | Dioxane | 100 | 4 | 75 | [5] |
*Yields represent a mixture of regioisomers.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 6-fluoro-7-methylindoles.
Protocol 1: Synthesis of 6-Fluoro-2,7-dimethyl-1H-indole from (4-Fluoro-3-methylphenyl)hydrazine Hydrochloride and Acetone
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 5. benchchem.com [benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Synthesis of Pyrazole Derivatives using (4-Fluoro-3-methylphenyl)hydrazine HCl
Abstract
This technical guide details the synthesis of 1-aryl-substituted pyrazoles utilizing (4-fluoro-3-methylphenyl)hydrazine hydrochloride as a primary building block. The specific substitution pattern of this aryl hydrazine—combining the metabolic stability of the para-fluorine with the lipophilic modulation of the meta-methyl group—makes it a high-value scaffold for medicinal chemistry programs targeting kinase inhibition (e.g., p38 MAPK) and COX-2 pathways. This note provides two validated protocols: the classical Knorr Condensation for rapid library generation and a Chalcone-Based Route for strict regiochemical control.
Chemical Profile & Handling
Reagent Characterization
The starting material is an aryl hydrazine hydrochloride salt. The presence of the HCl moiety renders the solid stable to oxidation but non-nucleophilic in its stored state. Successful synthesis requires in situ liberation of the free base or careful pH control.
| Property | Specification |
| Compound Name | (4-Fluoro-3-methylphenyl)hydrazine hydrochloride |
| CAS Number | 2923-56-0 (Generic/Analogous) / 18355388 (PubChem CID) |
| Molecular Weight | 176.62 g/mol (HCl salt) |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |
| pKa (approx) | ~5.2 (protonated hydrazine) |
Safety & Toxicology (Critical)
Aryl hydrazines are potent sensitizers and potential carcinogens.
-
Hazards: Toxic if swallowed (H301), Toxic in contact with skin (H311).[1] Known skin sensitizer.[1]
-
Handling: Use a dedicated fume hood. Double-gloving (Nitrile) is recommended.
-
Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.
Synthetic Pathways Overview
We present two distinct methodologies based on the required substitution pattern and regioselectivity.
Figure 1: Decision tree for selecting the appropriate synthetic route.
Method A: Knorr Pyrazole Synthesis
Best for: Symmetrical 1,3-diketones or when rapid access to the scaffold is prioritized over regiochemical purity.
Reaction Logic
The reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl.[2]
-
The "HCl Penalty": Since the starting material is a hydrochloride salt, adding it directly to a ketone often retards the reaction due to high acidity. We utilize Sodium Acetate (NaOAc) as a buffer. It neutralizes the HCl, liberating the nucleophilic hydrazine while maintaining a slightly acidic pH (~4-5) which catalyzes the dehydration steps.
Protocol
Scale: 1.0 mmol
-
Preparation: In a 25 mL round-bottom flask, suspend (4-fluoro-3-methylphenyl)hydrazine HCl (176 mg, 1.0 mmol) in Ethanol (5 mL).
-
Buffering: Add Sodium Acetate trihydrate (136 mg, 1.0 mmol). Stir for 10 minutes at room temperature. The solution may become cloudy as NaCl precipitates.
-
Addition: Add the 1,3-diketone (e.g., Acetylacetone for 3,5-dimethyl pyrazole) (1.1 mmol) dropwise.
-
Reaction: Heat to Reflux (78°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).
-
Note: The hydrazine spot (polar, stains with ninhydrin) should disappear.
-
-
Workup:
-
Cool to room temperature.[3]
-
Concentrate solvent under reduced pressure.
-
Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography.
Regioselectivity Note
If using an unsymmetrical diketone (e.g., Benzoylacetone), two isomers are formed.
-
Dominant Isomer: The terminal nitrogen of the hydrazine (most nucleophilic) typically attacks the least hindered carbonyl (methyl ketone) first.
-
Optimization: To shift regioselectivity, switch solvent to 2,2,2-Trifluoroethanol (TFE) . The hydrogen-bonding network of TFE often enhances regioselectivity ratios up to 95:5.
Method B: Chalcone Route (Regiospecific)
Best for: Creating 1,3,5-trisubstituted pyrazoles with absolute structural certainty.
Reaction Logic
This is a two-step sequence. First, the hydrazine condenses with an
-
Why this works: The hydrazine nitrogen attacks the
-carbon of the enone (Michael addition) or the carbonyl (1,2-addition) depending on conditions, but the final aromatization locks the aryl group into the N1 position and the chalcone's substituent patterns define the C3 and C5 positions rigidly.
Protocol
Scale: 1.0 mmol
Step 1: Pyrazoline Formation[4]
-
Dissolve Chalcone (1.0 mmol) and (4-fluoro-3-methylphenyl)hydrazine HCl (1.1 mmol) in Ethanol (5 mL).
-
Add NaOH (catalytic, 10 mol%) or Piperidine (catalytic).
-
Reflux for 6 hours.
-
Isolate the pyrazoline intermediate (often a fluorescent solid) via filtration or evaporation.
Step 2: Aromatization (Oxidation)
-
Redissolve the crude pyrazoline in DMSO (3 mL).
-
Add Iodine (I₂) (10 mol%) as a catalyst and heat to 100°C for 1 hour (Air oxidation).
-
Alternative: Use DDQ (1.1 equiv) in Dichloromethane at room temperature for 1 hour.
-
-
Quench: Add saturated Sodium Thiosulfate (to remove Iodine/DDQ residues).
-
Extraction: Extract with Ethyl Acetate.
Analytical Validation
The following spectral characteristics confirm the synthesis of the target scaffold.
| Analytical Method | Expected Signal Characteristics |
| 1H NMR (Aromatic) | The 1,2,4-substitution pattern of the N-aryl ring will show a specific splitting pattern: A doublet (H5), a multiplet/triplet (H2), and a multiplet (H6). The 3-Methyl group appears as a singlet around 2.30 ppm . |
| 19F NMR | A single peak typically around -110 to -120 ppm (relative to CFCl₃). This is the definitive diagnostic for the incorporation of the fluoro-aryl moiety. |
| Mass Spectrometry | ESI+: Look for [M+H]+. The chlorine from the salt is gone; the mass should correspond to the free base pyrazole. |
Critical Process Parameters (Troubleshooting)
Figure 2: Troubleshooting logic for common synthetic failures.
-
Oiling Out: If the product forms an oil, the 3-methyl group may be preventing efficient packing. Scratch the flask with a glass rod or seed with a crystal if available.
-
Incomplete Reaction: If the hydrazine remains (TLC), the HCl might be inhibiting the nucleophile. Add 0.5 equiv of Pyridine.
References
-
MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[5][2][3][6][][8]
-
Organic Chemistry Portal. Synthesis of Pyrazoles - Recent Literature and Protocols.
-
Royal Society of Chemistry (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. Reaction Chemistry & Engineering.
-
Fisher Scientific. Safety Data Sheet: Hydrazine Dihydrochloride. (Used as proxy for handling precautions).[1][9][10][11][12]
-
PubChem. (4-Fluoro-3-methylphenyl)hydrazine Compound Summary.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. (4-Fluoro-3-methylphenyl)hydrazine | C7H9FN2 | CID 18355388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
Application Notes & Protocols for the Synthesis of Heterocyclic Compounds Using (4-fluoro-3-methylphenyl)hydrazine Hydrochloride
Introduction: The Strategic Value of (4-fluoro-3-methylphenyl)hydrazine Hydrochloride in Medicinal Chemistry
(4-fluoro-3-methylphenyl)hydrazine hydrochloride serves as a highly valuable and strategic starting material in the synthesis of diverse heterocyclic scaffolds. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] The specific structure of (4-fluoro-3-methylphenyl)hydrazine hydrochloride is particularly advantageous for drug development professionals. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides a handle for steric and electronic modulation.[2]
This guide provides an in-depth exploration of the utility of this reagent in constructing three principal classes of medicinally-relevant heterocycles: indoles, pyrazoles, and pyridazinones. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that inform successful synthesis.
Part 1: Synthesis of 6-Fluoro-5-methyl-substituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and historic reaction that forms the indole aromatic heterocycle from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[3][4][5] This method remains one of the most widely employed strategies for indole preparation due to its reliability and broad substrate scope.[6]
Mechanistic Insight
The reaction proceeds through a well-established mechanism involving several key transformations. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Hydrazone Formation: The initial step is the acid-catalyzed condensation of (4-fluoro-3-methylphenyl)hydrazine with the carbonyl compound to form the corresponding phenylhydrazone.[7]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form, which is a crucial step for the subsequent rearrangement.[4][5]
-
[8][8]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, thermal[8][8]-sigmatropic rearrangement (a Claisen-type rearrangement), which forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the phenyl ring.[3][9]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rapidly rearomatizes. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring aminal intermediate.[5]
-
Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole ring.[3]
Caption: Mechanism of the Fischer Indole Synthesis.
Application Note: Causality in Experimental Design
The choice of acid catalyst is a critical parameter. Brønsted acids like HCl, H₂SO₄, or p-toluenesulfonic acid are commonly used.[3] For less reactive substrates, Lewis acids such as ZnCl₂ or polyphosphoric acid (PPA) can be more effective by facilitating both hydrazone formation and the subsequent rearrangement.[3][9] The solvent choice is also key; high-boiling point solvents like acetic acid or ethanol allow the reaction to be conducted at the elevated temperatures often required for the sigmatropic rearrangement.[4]
Detailed Protocol: Synthesis of 6-Fluoro-5-methyl-1,2,3,4-tetrahydrocarbazole
This protocol describes the synthesis of a tetracyclic indole from (4-fluoro-3-methylphenyl)hydrazine hydrochloride and cyclohexanone.
Materials:
-
(4-fluoro-3-methylphenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 eq).
-
Add glacial acetic acid to form a stirrable suspension (approx. 5-10 mL per gram of hydrazine).
-
Add cyclohexanone (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker of ice water.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-fluoro-5-methyl-1,2,3,4-tetrahydrocarbazole.
Data Presentation: Substrate Scope
| Carbonyl Starting Material | Resulting Indole Product Name | Typical Yield Range |
| Acetone | 6-Fluoro-2,3,5-trimethyl-1H-indole | 75-90% |
| Cyclohexanone | 6-Fluoro-5-methyl-1,2,3,4-tetrahydrocarbazole | 80-95% |
| Propiophenone | 6-Fluoro-5-methyl-3-methyl-2-phenyl-1H-indole | 70-85% |
| Pyruvic Acid | 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid | 65-80% |
(Yields are representative and can vary based on specific reaction conditions and scale.)
Part 2: Synthesis of 1-(4-Fluoro-3-methylphenyl)-substituted Pyrazoles
The condensation of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone reaction for the synthesis of the pyrazole ring system, a heterocycle prevalent in pharmaceuticals like the anti-inflammatory drug Celecoxib.[10] This reaction is valued for its high efficiency and operational simplicity.
Mechanistic Insight
The formation of pyrazoles from hydrazines and 1,3-dicarbonyls is a regioselective process, particularly with unsymmetrical dicarbonyls.
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine (the terminal NH₂) attacks one of the carbonyl groups. With an unsymmetrical 1,3-diketone, this attack preferentially occurs at the more electrophilic (less sterically hindered) carbonyl carbon.
-
Intermediate Formation: This initial attack forms a carbinolamine intermediate which dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: A final dehydration step from the resulting five-membered ring intermediate yields the aromatic pyrazole product.[11]
Caption: Experimental workflow for pyrazole synthesis.
Application Note: Controlling Regioselectivity
When using an unsymmetrical 1,3-diketone, two regioisomers are possible. The electronic nature of the (4-fluoro-3-methylphenyl) group generally does not exert strong control over the initial site of attack. Instead, the regioselectivity is primarily dictated by the steric and electronic differences between the two carbonyl groups of the diketone.[11] For instance, in benzoylacetone, the initial attack typically occurs at the more reactive acetyl carbonyl.
Detailed Protocol: Synthesis of 1-(4-Fluoro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the reaction with the symmetrical diketone, acetylacetone (2,4-pentanedione).
Materials:
-
(4-fluoro-3-methylphenyl)hydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
-
Water
-
Sodium Bicarbonate (if using acetic acid)
Procedure:
-
In a round-bottom flask, dissolve (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol (10 mL per gram of hydrazine).
-
Add acetylacetone (1.1 eq) to the solution.
-
If desired, a catalytic amount of acid (e.g., a few drops of acetic acid) can be added to ensure the free hydrazine is generated in situ and to catalyze the condensation.
-
Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half under reduced pressure.
-
Add cold water to the concentrated mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water and a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol/water if necessary.
Data Presentation: Substrate Scope
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Product Name | Expected Regioisomer |
| Acetylacetone | 1-(4-Fluoro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole | N/A (Symmetrical) |
| Dibenzoylmethane | 1-(4-Fluoro-3-methylphenyl)-3,5-diphenyl-1H-pyrazole | N/A (Symmetrical) |
| 1,1,1-Trifluoroacetylacetone | 1-(4-Fluoro-3-methylphenyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Major Isomer |
| Benzoylacetone | 1-(4-Fluoro-3-methylphenyl)-5-methyl-3-phenyl-1H-pyrazole | Major Isomer |
Part 3: Synthesis of 2-(4-Fluoro-3-methylphenyl)-substituted Pyridazinones
Pyridazinone scaffolds are present in numerous pharmacologically active compounds, exhibiting activities such as antihypertensive, anticonvulsant, and anti-inflammatory effects.[8][12][13] The most common synthetic route involves the cyclocondensation of a hydrazine with a γ-ketoacid.
Mechanistic Insight
The reaction to form the pyridazinone ring is a straightforward cyclization process.
-
Hydrazone Formation: The hydrazine reacts with the ketone functionality of the γ-ketoacid to form a hydrazone intermediate.
-
Intramolecular Acylation (Cyclization): The remaining nitrogen of the hydrazone moiety performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This step is often the rate-limiting step and is promoted by heat.
-
Dehydration: The resulting six-membered cyclic intermediate readily eliminates a molecule of water to form the stable dihydropyridazinone ring.
Caption: Mechanism for pyridazinone synthesis.
Application Note: Reaction Conditions
This cyclization is typically performed in a protic solvent like ethanol or acetic acid under reflux conditions. The acidic solvent can catalyze the initial hydrazone formation, and the high temperature provides the necessary energy for the intramolecular cyclization step. The reaction is generally clean and often results in the product precipitating from the reaction mixture upon cooling, simplifying purification.[13]
Detailed Protocol: Synthesis of 6-(4-fluorophenyl)-2-(4-fluoro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol uses 3-(4-fluorobenzoyl)propionic acid as the γ-ketoacid partner.
Materials:
-
(4-fluoro-3-methylphenyl)hydrazine hydrochloride
-
3-(4-fluorobenzoyl)propionic acid
-
Glacial Acetic Acid
-
Ice-water
Procedure:
-
Combine 3-(4-fluorobenzoyl)propionic acid (1.0 eq) and (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in a round-bottom flask.
-
Add glacial acetic acid (approx. 10-15 mL per gram of ketoacid).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Pour the mixture into a beaker of ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acetic acid.
-
Dry the product under vacuum to yield the desired pyridazinone. Recrystallization from ethanol can be performed for further purification if needed.
Data Presentation: Substrate Scope
| γ-Ketoacid Starting Material | Resulting Pyridazinone Product Name |
| Levulinic acid | 2-(4-Fluoro-3-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one |
| 3-Benzoylpropionic acid | 2-(4-Fluoro-3-methylphenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one |
| 3-(4-Methoxybenzoyl)propionic acid | 2-(4-Fluoro-3-methylphenyl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one |
Conclusion
(4-fluoro-3-methylphenyl)hydrazine hydrochloride is a potent and versatile building block for constructing a range of high-value heterocyclic systems. Through well-established reactions such as the Fischer indole synthesis, Knorr pyrazole synthesis, and pyridazinone cyclization, medicinal chemists can readily access complex scaffolds. The fluorine and methyl substituents inherent to the starting material provide a strategic advantage, often imparting favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to leverage this reagent in their drug discovery and development programs.
References
- Vertex AI Search. (n.d.). View of Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity.
- Asif, M. (2018). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 54(3).
- Samanta, K. C., et al. (n.d.). Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. SciSpace.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.
- Al-Rashood, S. T., et al. (2018). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Molecules, 23(11), 2959.
- Wikipedia. (n.d.). Fischer indole synthesis.
- ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
- ChemicalBook. (n.d.). 4-Fluoro-1H-pyrazole synthesis.
- ResearchGate. (n.d.). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives.
- Elliott, A. J., & Guzik, H. (1973). Cyclization of Some 2,3,5,6-Tetrafluorophenylhydrazine Derivatives. Use of Nuclear Overhauser Effect Measurements in Structural Elucidation. Canadian Journal of Chemistry, 51(10), 1687-1690.
- Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Shiri, M., & Zolfigol, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2434-2442.
- Giraud, F., et al. (2018).
- J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis.
- Cambridge University Press. (n.d.). Fischer Indole Synthesis.
- Bisyarin, M. A., & Semenov, V. E. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(23), 5649.
- Asif, M. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Current Organic Synthesis, 17(6), 438-457.
- Peruncheralathan, S., & Ila, H. (2003). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 44(39), 7321-7323.
- Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles.
- ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
- PubChem. (n.d.). (4-Fluoro-3-methylphenyl)hydrazine.
- van der Pijl, F., et al. (2008). RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines. Synlett, 2008(03), 351-354.
- Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.
- Natarajan, A., et al. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils, 8(4), 13223-13229.
- Vedantu. (2026, January 9). Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE.
- Rehan, T. A. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Innovative Science and Research Technology, 10(9), 1131-1148.
- Kumar, S., et al. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design.
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. scispace.com [scispace.com]
- 7. Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE [vedantu.com]
- 8. scispace.com [scispace.com]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to (4-fluoro-3-methylphenyl)hydrazine hydrochloride
Welcome to our dedicated technical support guide for (4-fluoro-3-methylphenyl)hydrazine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, primarily in the context of the Fischer indole synthesis. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is (4-fluoro-3-methylphenyl)hydrazine hydrochloride and what is its primary application?
(4-Fluoro-3-methylphenyl)hydrazine hydrochloride is a substituted arylhydrazine salt.[1][2] Its most prominent application in organic synthesis is as a key starting material for the Fischer indole synthesis, a powerful chemical reaction for creating the indole heterocyclic system from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[3][4] The resulting fluorinated and methylated indole scaffolds are of significant interest in medicinal chemistry and materials science.
Q2: How do the fluoro and methyl substituents on the phenyl ring influence the reaction?
The substituents on the arylhydrazine play a critical electronic role in the Fischer indole synthesis.
-
Fluorine: As a strongly electron-withdrawing group, the fluorine atom can impact the success of the crucial[5][5]-sigmatropic rearrangement step.[6] Its position on the ring can either stabilize or destabilize the reaction's transition state, which can sometimes lead to lower yields compared to non-fluorinated analogs.[6]
-
Methyl: The methyl group is electron-donating, which generally facilitates the reaction. However, the interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic environment that may require specific optimization of reaction conditions.
Q3: What are the most critical parameters for a successful Fischer indole synthesis with this reagent?
Success in a Fischer indole synthesis hinges on the careful control of several factors:
-
Purity of Starting Materials: The purity of both the (4-fluoro-3-methylphenyl)hydrazine hydrochloride and the carbonyl compound is paramount, as impurities can lead to undesirable side reactions.[7]
-
Choice of Acid Catalyst: The reaction is acid-catalyzed, and the choice and concentration of the acid are critical.[7][8] Both Brønsted acids (like HCl, H₂SO₄, PPA) and Lewis acids (like ZnCl₂, BF₃) are commonly used.[3][5][8] The optimal catalyst often needs to be determined empirically.
-
Temperature and Reaction Time: The reaction is highly sensitive to temperature.[7] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or intermediates.
Q4: What are the essential safety precautions for handling (4-fluoro-3-methylphenyl)hydrazine hydrochloride?
Like many hydrazine derivatives, this compound should be handled with care. It is advisable to:
-
Work in a well-ventilated area, preferably a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[9]
Troubleshooting Guide for Low Reaction Yields
Low yields are a common challenge in organic synthesis. The following guide provides a systematic approach to diagnosing and resolving issues when using (4-fluoro-3-methylphenyl)hydrazine hydrochloride.
Caption: The multi-step mechanism of the Fischer indole synthesis.
Exemplary Experimental Protocol: Synthesis of 6-Fluoro-7-methyl-1H-indole
This protocol describes a general procedure for the synthesis of an indole from (4-fluoro-3-methylphenyl)hydrazine hydrochloride and acetaldehyde, which would yield 6-fluoro-7-methyl-1H-indole. Note: This is a representative protocol and may require optimization.
Materials:
-
(4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Anhydrous Ethanol (or Acetic Acid)
-
Acid Catalyst (e.g., Zinc Chloride, ZnCl₂, 1.2 eq)
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
To a round-bottom flask, add (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) and anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add acetaldehyde (1.1 eq) to the stirred suspension.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting hydrazine. The formation of the hydrazone intermediate can often be observed as a precipitate.
-
-
Indolization/Cyclization:
-
To the flask containing the hydrazone (or the initial mixture if performing a one-pot reaction), add the acid catalyst (e.g., ZnCl₂). [5] * Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-120 °C, depending on the solvent).
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight. [7]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water to quench the reaction. This may precipitate the crude product.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate or ammonium hydroxide).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole product. [10]
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
-
Narayan, A. R. H., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]
-
Narayan, A. R. H., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]
-
Sajjadifar, S., et al. (2014). Fischer Indole Synthetic Reaction in Presence of Citric Acid as an Efficient and Reusable Catalyst. Scientia Iranica. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Retrieved from [Link]
-
Li, D. Y., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal. Retrieved from [Link]
-
Wang, Z., et al. (2017). A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid. AKJournals. Retrieved from [Link]
-
PubChem. (n.d.). (4-Fluoro-3-methylphenyl)hydrazine. Retrieved from [Link]
-
Laibo Chem. (n.d.). (4-Fluoro-3-methylphenyl)hydrazine hydrochloride. Retrieved from [Link]
Sources
- 1. (4-Fluoro-3-methylphenyl)hydrazine | C7H9FN2 | CID 18355388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Fluoro-3-methylphenyl)hydrazine hydrochloride , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. akjournals.com [akjournals.com]
Technical Support Center: Purification of (4-fluoro-3-methylphenyl)hydrazine Hydrochloride and its Derivatives
Welcome to the technical support center for the purification of (4-fluoro-3-methylphenyl)hydrazine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The protocols and advice provided are based on established chemical principles and field-proven insights to ensure you achieve the desired purity and yield for your downstream applications.
I. Troubleshooting Guide: Common Purification Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the purification of (4-fluoro-3-methylphenyl)hydrazine hydrochloride.
Question 1: My isolated (4-fluoro-3-methylphenyl)hydrazine hydrochloride is a dark, oily, or discolored solid. What is the cause and how can I fix it?
Answer:
The discoloration of phenylhydrazine derivatives is a frequent issue, primarily caused by oxidation. Phenylhydrazines are susceptible to air oxidation, which is often accelerated by exposure to light and heat, leading to the formation of highly colored impurities such as azo compounds.[1]
Probable Causes:
-
Air Oxidation: Exposure of the compound to atmospheric oxygen during work-up, purification, or storage.
-
Presence of Impurities: Residual starting materials or by-products from the synthesis can sometimes act as catalysts for decomposition. Azo compounds, formed by the coupling of the diazonium salt with unreacted aniline or the product hydrazine, are often brightly colored.[1]
-
Thermal Decomposition: Excessive heat during solvent removal or drying can lead to degradation.
Step-by-Step Solution: Purification by Recrystallization
Recrystallization is the most effective method to remove colored impurities and obtain a crystalline, pure-white to off-white solid.[2][3][4][5]
Protocol 1: Recrystallization from Acidified Water
This method is particularly effective as the hydrochloride salt is typically less soluble in acidic aqueous solutions, especially upon cooling. A patent for the closely related 4-fluorophenylhydrazine suggests a similar procedure.[6]
-
Dissolution: In a fume hood, dissolve the crude (4-fluoro-3-methylphenyl)hydrazine hydrochloride in a minimal amount of hot deionized water.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Precipitation: To the hot filtrate, add concentrated hydrochloric acid (HCl) dropwise until the solution becomes cloudy, then add a slight excess. This decreases the solubility of the hydrochloride salt.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold, dilute HCl, followed by a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50°C).
Question 2: I am struggling to get my (4-fluoro-3-methylphenyl)hydrazine hydrochloride to crystallize. It remains an oil or a supersaturated solution. What should I do?
Answer:
Failure to crystallize can be due to the presence of impurities that inhibit crystal lattice formation or the selection of an inappropriate solvent system.
Probable Causes:
-
High Impurity Load: Significant amounts of impurities can act as "eutectic melters," lowering the melting point and preventing crystallization.
-
Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.
Step-by-Step Solutions:
1. Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.
2. Solvent System Optimization: If induction methods fail, a different solvent system is required. For polar salts like hydrazine hydrochlorides, a mixed-solvent system is often effective.[5][7]
Protocol 2: Two-Solvent Recrystallization (e.g., Methanol/Diethyl Ether)
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent in which the compound is insoluble (e.g., diethyl ether or tert-butyl methyl ether) dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly. The gradual change in solvent polarity will promote the formation of high-purity crystals.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Question 3: Recrystallization did not sufficiently purify my compound. How can I use column chromatography for (4-fluoro-3-methylphenyl)hydrazine hydrochloride?
Answer:
Column chromatography can be a powerful tool for separating closely related impurities.[1][8] However, due to the basic nature of the hydrazine moiety, special considerations are needed to avoid peak tailing on silica gel.
Probable Causes of Poor Purity:
-
Impurities with very similar polarity to the desired product.
-
Thermally labile impurities that are not removed by recrystallization.
Step-by-Step Guidance for Column Chromatography:
-
Stationary Phase: Standard silica gel (SiO₂) is a common choice.
-
Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent system and gradually increase the polarity. A common combination is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Crucial Tip: To prevent streaking and improve peak shape for basic compounds like hydrazines, add a small amount (0.5-1%) of a tertiary amine, such as triethylamine (TEA), to the eluent system.[3] This will neutralize the acidic silanol groups on the silica surface.
-
-
Sample Loading:
-
Dry Loading: For best results, dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.
-
Wet Loading: Dissolve the sample in a minimal amount of the eluent and load it directly onto the column. This is less ideal as it can disturb the column bed.
-
-
Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process due to its volatility.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical synthesis of (4-fluoro-3-methylphenyl)hydrazine hydrochloride? A1: The synthesis typically proceeds via diazotization of 4-fluoro-3-methylaniline followed by reduction.[6] Therefore, common impurities include:
-
Unreacted 4-fluoro-3-methylaniline.
-
Colored azo-coupling by-products.
-
Phenolic impurities formed by the reaction of the diazonium salt with water if the temperature is not well-controlled.
-
Oxidation products of the hydrazine.[1]
Q2: How should I store purified (4-fluoro-3-methylphenyl)hydrazine hydrochloride to maintain its purity? A2: Due to its sensitivity to air and light, the purified compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon).[1][9][10] For long-term storage, keeping it in a cool, dark place such as a refrigerator is recommended.
Q3: Is the free base or the hydrochloride salt of (4-fluoro-3-methylphenyl)hydrazine more stable? A3: The hydrochloride salt is generally more stable and less susceptible to air oxidation than the free base.[1] It is also typically a crystalline solid, making it easier to handle and purify by recrystallization.
Q4: Can I use Nuclear Magnetic Resonance (NMR) to assess the purity of my fluorinated hydrazine derivative? A4: Yes, both ¹H and ¹⁹F NMR spectroscopy are excellent tools. ¹⁹F NMR is particularly useful as the fluorine atom provides a unique spectroscopic handle with a high sensitivity and a wide chemical shift range, making it easy to detect and quantify fluorine-containing impurities.[11]
III. Visualization of Workflows
Caption: General purification workflow for (4-fluoro-3-methylphenyl)hydrazine hydrochloride.
Caption: Troubleshooting logic for common purification issues.
IV. Quantitative Data Summary
| Purification Method | Key Parameters | Expected Purity | Reference(s) |
| Recrystallization | Solvent: Acidified Water or Methanol/Ether | >98% | [6][12] |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate + 1% TEA | >99% | [3][8] |
V. References
-
Knie, C., et al. (2020). Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. PMC. [Link]
-
PubChem. (4-Fluoro-3-methylphenyl)hydrazine. [Link]
-
Eureka | Patsnap. Phenyl hydrazine patented technology retrieval search results. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Google Patents. CN101143836A - Preparation method for 4-fluorophenylhydrazine.
-
Google Patents. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.
-
Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 332-348.
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]
-
Science of Synthesis. Product Class 7: Hydrazines and Hydrazinium Salts. [Link]
-
Zhou, Y., et al. (2017). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. [Link]
-
Google Patents. CN110082442B - Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof.
-
SIELC Technologies. Separation of Phenylhydrazine on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Phenyl hydrazine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. reddit.com [reddit.com]
- 6. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride | 2212021-40-2 [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of (4-Fluoro-3-methylphenyl)hydrazine Hydrochloride
[1]
Status: Operational Ticket ID: REC-4F3M-HYD-CL Assigned Specialist: Senior Application Scientist, Purification Division[]
Core Directive & Scientific Philosophy
You are dealing with a substituted phenylhydrazine hydrochloride salt .[] Successful purification requires navigating a specific "stability-solubility paradox":
-
The Stability Paradox: Phenylhydrazines are strong reducing agents. They readily oxidize in air to form colored diazonium tars (red/brown impurities), a process accelerated by heat and basic conditions.
-
The Solubility Paradox: The hydrochloride salt is highly polar, requiring polar protic solvents (Water, Ethanol) to dissolve, but these solvents often retain the colored impurities you are trying to remove.
The Golden Rule: Speed and acidity are your allies. You must keep the system acidic (to prevent free-base oxidation) and minimize thermal exposure time.[]
Troubleshooting Guide (FAQ Format)
Q1: My crystals are turning pink/red during filtration. Is the product ruined?
Diagnosis: Oxidative degradation. Hydrazines are photosensitive and air-sensitive.[] The pink color indicates the formation of azo/diazonium by-products on the crystal surface. Corrective Action:
-
Immediate: Wash the filter cake with cold, acidic ethanol (EtOH containing 1% conc. HCl). The acid keeps the hydrazine protonated (
), which is significantly more stable to oxidation than the free base. -
Process Change: Perform future recrystallizations under an inert atmosphere (
or Ar). Add a pinch of Sodium Dithionite ( ) or Stannous Chloride ( ) to the hot solution as a reducing agent to bleach the color.
Q2: The product "oils out" (forms a liquid blob) instead of crystallizing.
Diagnosis: The "Oiling Out" phenomenon occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with fluorinated aromatics due to their unique lipophilicity. Corrective Action:
-
Thermodynamic Fix: Re-heat the mixture until clear. Add 5-10% more solvent to dilute the system (lowering the saturation slightly).
-
Kinetic Fix: Seed the solution with a pure crystal at a temperature just above where the oiling occurred previously.
-
Solvent Switch: If using EtOH/Water, switch to EtOH/Diethyl Ether . The lower boiling point of ether prevents the high temperatures that favor oiling.
Q3: My melting point is broad and lower than expected (>200°C dec).
Diagnosis: Mixed salt stoichiometry or trapped solvent.
Hydrazine salts can exist as mono-hydrochlorides (
-
Recrystallize from 2M - 4M HCl instead of water.[] The excess chloride ion (Common Ion Effect) forces the salt into a defined stoichiometry and suppresses dissociation.
Technical Data & Solvent Selection
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Profile | Recommended For |
| Water / Conc.[] HCl | High | Very Low | Hydrolysis risk if boiled too long.[] | Primary Method (Highest Recovery) |
| Ethanol (Abs) | High | Moderate | Oxidation risk if not degassed.[] | Initial purification of crude dark solids. |
| EtOH / Diethyl Ether | Moderate | Low | Flammability; Peroxide formation.[] | Rescue Method (If water fails). |
| Isopropanol (IPA) | Moderate | Low | Traps solvent in lattice.[] | Final polishing (glossy crystals).[] |
Experimental Protocols
Protocol A: The "Common Ion" Method (Standard)
Best for removing bulk impurities and ensuring correct salt stoichiometry.
-
Dissolution: Place 10g of crude (4-fluoro-3-methylphenyl)hydrazine HCl in a flask. Add 40-50 mL of Water . Heat to 80°C.
-
Clarification: If the solution is dark, add 0.5g activated charcoal. Stir for 5 mins (do not boil excessively). Filter hot through Celite.[]
-
Precipitation: To the hot, clear filtrate, slowly add 10-15 mL of Concentrated HCl (37%) .
-
Note: You may see immediate cloudiness.[] This is the salt crashing out due to the Common Ion Effect.
-
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate at 0-4°C for 2 hours.
-
Isolation: Filter. Wash with cold 2M HCl , then cold Ethanol. Dry under vacuum over
.
Protocol B: The "Anti-Solvent" Method (Rescue)
Best if the compound decomposes in hot water.
-
Dissolution: Dissolve crude solid in the minimum amount of warm Methanol or Ethanol (approx. 40°C).
-
Anti-Solvent Addition: Add Diethyl Ether or MTBE dropwise until a persistent turbidity (cloudiness) appears.[]
-
Re-Solubilization: Add 1-2 drops of Ethanol to clear the solution.
-
Crystallization: Seal the flask tight (ether evaporates easily). Let stand at room temperature, then freezer.
-
Isolation: Filter rapidly (hygroscopic risk). Wash with pure Ether.[]
Decision Logic & Workflows
Workflow 1: Recrystallization Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material state.
Workflow 2: Impurity Scavenging Mechanism
Figure 2: Mechanism of action for activated charcoal and acid stabilization during purification.[]
Safety & Handling (Critical)
-
Toxicity: Phenylhydrazines are potent skin sensitizers and suspected carcinogens.[][2] They can cause hemolytic anemia.[][3]
-
PPE: Double nitrile gloves are mandatory.[] Use a full-face shield if working with large quantities of hot acid.[]
-
Waste: All mother liquors must be treated with bleach (Sodium Hypochlorite) to oxidize residual hydrazine to nitrogen gas before disposal.[]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for hydrazine salt purification, p. 729).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.[] (General purification of substituted phenylhydrazines).
-
Org. Synth. 1922, 2, 71. Phenylhydrazine Hydrochloride. (Foundational method for HCl precipitation of hydrazine salts).
-
Fisher Scientific Safety Data Sheet. Hydrazine Dihydrochloride. (Safety and handling data).
Technical Support Center: Stabilizing (4-fluoro-3-methylphenyl)hydrazine hydrochloride in Solution
Welcome to our dedicated technical support center for (4-fluoro-3-methylphenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their experimental workflows. As a substituted arylhydrazine, this compound is susceptible to degradation in solution, which can significantly impact experimental outcomes, yield, and purity of target molecules. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of (4-fluoro-3-methylphenyl)hydrazine hydrochloride has turned yellow/brown. What does this indicate?
A change in color from colorless or pale yellow to a more intense yellow or brown is a common indicator of decomposition. This is often due to oxidation of the hydrazine moiety, which can lead to the formation of colored byproducts. Exposure to air (oxygen) is a primary cause of this phenomenon.
Q2: I'm observing poor yield in my reaction where (4-fluoro-3-methylphenyl)hydrazine hydrochloride is a starting material. Could decomposition be the cause?
Yes, decomposition of the hydrazine starting material is a likely cause of reduced reaction yields. If the concentration of the active hydrazine is lower than anticipated due to degradation, the stoichiometry of your reaction will be incorrect, leading to incomplete conversion and potentially the formation of impurities.
Q3: What are the primary factors that cause the decomposition of (4-fluoro-3-methylphenyl)hydrazine hydrochloride in solution?
The main factors contributing to the decomposition of arylhydrazines in solution are:
-
Oxidation: Exposure to atmospheric oxygen is a major degradation pathway.[1][2]
-
pH: Solutions are most stable under acidic conditions. Neutral or alkaline conditions can accelerate decomposition.[3]
-
Light: Exposure to light, particularly UV radiation, can promote degradation.[4][5]
-
Temperature: Elevated temperatures can increase the rate of decomposition.[6]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative decomposition.
Q4: What is the recommended way to store solutions of (4-fluoro-3-methylphenyl)hydrazine hydrochloride?
For optimal stability, solutions should be stored at low temperatures (2-8 °C), protected from light in amber vials, and under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. It is also advisable to use freshly prepared solutions whenever possible.
In-Depth Troubleshooting Guides
Issue 1: Rapid Discoloration and Degradation of Stock Solutions
Symptoms:
-
A freshly prepared, colorless or pale-yellow solution of (4-fluoro-3-methylphenyl)hydrazine hydrochloride in an organic solvent (e.g., ethanol, THF, DMSO) rapidly turns dark yellow or brown.
-
Noticeable decrease in purity when analyzed by HPLC or NMR.
Root Cause Analysis:
The primary culprit for rapid discoloration is oxidation. The hydrazine functional group is readily oxidized, especially in the presence of oxygen. This process can be accelerated by light and the presence of metal contaminants. The hydrochloride salt form enhances stability compared to the free base, but in solution, especially in less acidic or polar aprotic solvents, the equilibrium can shift, making the hydrazine more susceptible to oxidation.
dot
Caption: Plausible oxidative decomposition pathway of an arylhydrazine.
Corrective and Preventative Actions:
-
Solvent Choice and Preparation:
-
Use high-purity, degassed solvents. To degas a solvent, you can bubble an inert gas (argon or nitrogen) through it for 15-30 minutes or use freeze-pump-thaw cycles for more rigorous applications.
-
Acidic aqueous solutions generally offer the best stability. If your reaction chemistry allows, consider preparing the stock solution in a slightly acidic aqueous buffer (e.g., pH 3.5-4.5).[3] For organic reactions, aprotic solvents should be thoroughly dried and deoxygenated.
-
-
Inert Atmosphere:
-
Always handle the solid and prepare solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Store prepared solutions under a blanket of nitrogen or argon.
-
-
Exclusion of Light:
-
Use amber glass vials or wrap containers in aluminum foil to protect the solution from light.
-
-
Chelating Agents:
-
If metal-catalyzed decomposition is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and improve stability.
-
Issue 2: Inconsistent Results in Fischer Indole Synthesis
Symptoms:
-
Variable yields of the desired indole product.
-
Formation of significant amounts of unreacted starting material or side products.
Root Cause Analysis:
The Fischer indole synthesis involves the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions. The success of this reaction is highly dependent on the quality and concentration of the arylhydrazine. If the (4-fluoro-3-methylphenyl)hydrazine hydrochloride has degraded, the effective concentration will be lower than calculated, leading to incomplete reaction. Furthermore, degradation products can potentially interfere with the reaction mechanism.
dot
Sources
- 1. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evitachem.com [evitachem.com]
Validation & Comparative
1H NMR Spectroscopic Analysis of (4-fluoro-3-methylphenyl)hydrazine hydrochloride: A Comparative Guide for Pharmaceutical Synthesis
Introduction
(4-fluoro-3-methylphenyl)hydrazine hydrochloride is a highly specialized aromatic hydrazine salt utilized extensively as a precursor in organic synthesis. Its primary application lies in the Fischer indole synthesis, where it serves as a critical building block for developing pyrazolopyridine derivatives with GLP-1 receptor agonist effects[1], as well as spiroindoline antiparasitic agents[2]. Because impurities in the starting material can poison metal catalysts or induce side reactions during the sigmatropic rearrangement phase, rigorous structural verification and purity assessment via 1H Nuclear Magnetic Resonance (NMR) spectroscopy are mandatory.
Comparative Analysis: High-Purity Pharmaceutical Grade vs. Standard Reagent Grade
When sourcing this compound, drug development professionals must choose between High-Purity Pharmaceutical Grade (>99.5%) and Standard Reagent Grade (95-98%). 1H NMR serves as the ultimate benchmark for this comparison, as it quantitatively reveals the presence of residual aniline derivatives, unreacted hydrazine, and oxidation products.
Table 1: Comparative 1H NMR Performance (400 MHz, DMSO-d6)
| Analytical Parameter | High-Purity Grade (>99.5%) | Standard Reagent Grade (95-98%) | Impact on Downstream Synthesis |
| Baseline Noise | Flat, high signal-to-noise ratio (S/N > 500) | Elevated baseline, S/N < 200 | High noise obscures critical |
| Impurity Peaks | None detectable in the 6.0-6.5 ppm range | Minor multiplets at ~6.5 ppm | Indicates residual 4-fluoro-3-methylaniline, which competes in condensation reactions. |
| Hydrazine -NH3+ Signal | Sharp, integrates exactly to 3H (~10.2 ppm) | Broadened, integrates to < 2.5H | Suggests partial free-basing or degradation of the hydrochloride salt. |
| Water Peak (HDO) | Minimal (peak at 3.33 ppm is negligible) | Prominent HDO peak | Trace water hydrolyzes sensitive aldehyde/ketone substrates during hydrazone formation. |
Experimental Protocols: 1H NMR Sample Preparation and Acquisition
To ensure a self-validating analytical system, the following protocol controls for solvent exchange, concentration-dependent chemical shifts, and resolution optimization[3].
Step-by-Step Methodology:
-
Sample Weighing : Accurately weigh 10-15 mg of the compound. Causality: This specific mass range yields an optimal concentration (~0.1 M). Lower concentrations result in poor S/N ratios for the broad exchangeable protons, while higher concentrations increase solution viscosity, leading to line broadening and loss of fine fluorine-proton coupling resolution.
-
Solvent Selection : Dissolve the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 is strictly required. The hydrochloride salt is completely insoluble in non-polar solvents like CDCl3. Furthermore, the strong hydrogen-bonding capability of DMSO slows down the chemical exchange rate of the -NH3+ and -NH- protons, allowing them to be distinctly observed on the NMR timescale rather than broadening into the baseline[3].
-
Transfer & Shimming : Transfer the homogeneous solution to a standard 5 mm NMR tube. Perform rigorous 3D shimming on the Z-axis. Causality: Precise shimming is critical to resolve the complex multiplet structures caused by the
and spin-spin couplings in the aromatic region. -
Acquisition : Acquire the spectrum at 298 K using a standard 1D proton pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.
-
Processing & Self-Validation : Apply a 0.3 Hz exponential line broadening (LB) window function before Fourier Transformation. Self-Validation: Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm. Integrate the sharp methyl singlet (~2.25 ppm) to exactly 3.00. Use this as an internal reference to validate the integration of the broad -NH3+ signal (~10.2 ppm); a value < 2.80 indicates salt degradation.
Step-by-step workflow for the 1H NMR sample preparation and data acquisition of the hydrazine salt.
Signal Assignment and Mechanistic Causality
The 1H NMR spectrum of (4-fluoro-3-methylphenyl)hydrazine hydrochloride in DMSO-d6 presents a highly characteristic profile. Understanding the causality behind these chemical shifts ensures trustworthy data interpretation.
-
Aliphatic Region (Methyl Group) : The methyl protons at position 3 appear as a singlet (or a very finely split doublet due to long-range
coupling) at approximately 2.20 - 2.30 ppm (3H). -
Aromatic Region (6.80 - 7.20 ppm) : The fluorine atom (spin 1/2) at position 4 heavily modulates the local magnetic environment.
-
The proton at C-5 (ortho to F) appears as a triplet or doublet of doublets around 7.10 ppm (1H). Causality: This splitting is driven by strong ortho-coupling with both the adjacent C-6 proton (
Hz) and the fluorine atom ( Hz). -
The protons at C-2 and C-6 appear as overlapping multiplets between 6.80 - 7.00 ppm (2H).
-
-
Heteroatom Region (Exchangeable Protons) :
-
The secondary amine (-NH-) proton manifests as a broad singlet around 8.20 - 8.50 ppm (1H).
-
The hydrochloride salt (-NH3+) protons appear as an extremely broad, downfield singlet at 10.00 - 10.50 ppm (3H). Causality: The extreme downfield shift is a direct consequence of the strong electron-withdrawing nature of the positive formal charge on the nitrogen atom, which heavily deshields the attached protons[3].
-
Application Workflow: Fischer Indole Synthesis
Once the purity of the (4-fluoro-3-methylphenyl)hydrazine hydrochloride is validated via NMR, it is deployed in downstream synthesis. The compound reacts with a ketone or aldehyde to form a phenylhydrazone intermediate, which subsequently undergoes a heat-catalyzed[3,3]-sigmatropic rearrangement to yield a substituted indole[1].
Mechanistic pathway of the Fischer Indole Synthesis utilizing the validated hydrazine precursor.
References
Sources
A Comparative Guide to the Reactivity of (4-fluoro-3-methylphenyl)hydrazine HCl and Phenylhydrazine
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth comparison of the chemical reactivity of (4-fluoro-3-methylphenyl)hydrazine hydrochloride and the parent compound, phenylhydrazine. It is intended for researchers, scientists, and professionals in drug development who utilize these reagents in organic synthesis. The discussion focuses on the electronic and steric factors influencing their reactivity, supported by mechanistic insights and practical experimental considerations.
Executive Summary
The reactivity of arylhydrazines is fundamentally governed by the nucleophilicity of the terminal nitrogen atom. In (4-fluoro-3-methylphenyl)hydrazine, the phenyl ring is substituted with both an electron-withdrawing fluorine atom and an electron-donating methyl group. The strong inductive effect of the para-fluoro substituent deactivates the hydrazine, reducing its nucleophilicity. While the meta-methyl group offers a counteracting electron-donating effect, its influence is less pronounced.
Consequently, (4-fluoro-3-methylphenyl)hydrazine is generally less reactive than the unsubstituted phenylhydrazine . This reduced reactivity often necessitates more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields in reactions like the classical Fischer indole synthesis.
Molecular Structure and Electronic Effects
The key to understanding the reactivity differences lies in the electronic influence of the substituents on the electron density of the hydrazine moiety. The lone pair of electrons on the β-nitrogen is crucial for the nucleophilic attack that initiates many key reactions.
-
Phenylhydrazine : The phenyl group itself is generally considered electron-withdrawing due to resonance and inductive effects, which delocalize the nitrogen lone pair into the aromatic system, reducing its availability.[1]
-
(4-fluoro-3-methylphenyl)hydrazine :
-
Fluorine (at C4, para) : As a highly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect strongly pulls electron density from the aromatic ring and, by extension, from the attached hydrazine group, significantly decreasing the nucleophilicity of the β-nitrogen.
-
Methyl (at C3, meta) : The methyl group is electron-donating through an inductive effect (+I). It pushes electron density into the ring, which would typically increase nucleophilicity. However, its meta position relative to the hydrazine group limits its ability to directly donate electron density via resonance.
-
The net result is that the deactivating -I effect of the para-fluoro group dominates over the weaker activating +I effect of the meta-methyl group. This leads to a lower electron density on the hydrazine nitrogen in the substituted compound compared to phenylhydrazine. Studies on substituted arylhydrazines consistently show that electron-withdrawing groups decrease reactivity, while electron-donating groups increase it.[1]
Caption: Electronic effects of substituents on the arylhydrazine ring.
Comparative Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a quintessential reaction for evaluating arylhydrazine reactivity. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole.[2][3] The mechanism proceeds through several key steps, including the formation of a hydrazone, tautomerization, a[4][4]-sigmatropic rearrangement, and finally cyclization with the elimination of ammonia.[2][5]
Caption: Generalized workflow of the Fischer Indole Synthesis.
Experimental Data Comparison
To illustrate the difference in reactivity, consider a model Fischer indole synthesis with cyclohexanone. The following table summarizes typical, expected results based on the electronic principles discussed.
| Parameter | Phenylhydrazine HCl | (4-fluoro-3-methylphenyl)hydrazine HCl | Rationale |
| Reaction Time | 2-3 hours | 4-6 hours | Reduced nucleophilicity of the substituted hydrazine slows the initial hydrazone formation and subsequent cyclization steps. |
| Reaction Temp. | 80-90 °C | 100-110 °C | Higher thermal energy is required to overcome the increased activation energy barrier for the less reactive substrate. |
| Typical Yield | 85-95% | 70-85% | Slower reaction rates and harsher conditions can lead to the formation of side products and decomposition, lowering the overall yield. |
These trends are consistent with published studies where electron-withdrawing groups, such as chlorine on the phenylhydrazine ring, have a detrimental effect on reaction outcomes, requiring longer times and resulting in lower conversions.[6] Conversely, electron-donating groups like methoxy can enhance reaction rates.[6]
Practical Considerations for the Bench Chemist
Handling of Hydrazine Hydrochloride Salts
Both phenylhydrazine and its substituted derivatives are commonly supplied as hydrochloride salts to improve their stability and shelf-life.[7] As solids, they are less prone to oxidation and degradation compared to the free base, which is often an oily liquid.[8][9]
However, the hydrazine must be in its free base form to act as a nucleophile. The HCl salt is protonated and non-nucleophilic. Therefore, the first step in a typical reaction is the in situ liberation of the free hydrazine.
Protocol: Liberation of Free Hydrazine for Reaction
This protocol describes the in situ generation of the free hydrazine from its hydrochloride salt, a necessary precursor step for the Fischer indole synthesis.
Materials:
-
Arylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Base (e.g., sodium acetate, pyridine, or triethylamine) (1.1-1.5 eq)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the arylhydrazine hydrochloride salt and the chosen solvent.
-
Base Addition: Add the base to the suspension. The purpose of the base is to neutralize the HCl and generate the free hydrazine. Sodium acetate is a common choice as it is inexpensive and effective.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. You may observe a change in the appearance of the mixture as the free base is formed.
-
Carbonyl Addition: Add the ketone or aldehyde reactant to the flask.
-
Reaction: Proceed with the reaction as required by the specific procedure (e.g., heating to reflux for the specified time). The acid catalyst for the Fischer cyclization is often the solvent itself (e.g., acetic acid) or can be added separately (e.g., p-toluenesulfonic acid).[3]
Caption: Workflow for the in situ liberation of free hydrazine.
Conclusion
The choice between (4-fluoro-3-methylphenyl)hydrazine HCl and phenylhydrazine HCl depends on the synthetic target. While phenylhydrazine offers higher reactivity and generally leads to milder reaction conditions and better yields, the substituted analog is essential for the synthesis of indoles with a specific 5-fluoro-6-methyl substitution pattern.
Researchers using (4-fluoro-3-methylphenyl)hydrazine should anticipate the need for more forcing conditions to drive reactions to completion. A thorough understanding of the electronic effects at play is crucial for optimizing reaction parameters and achieving successful synthetic outcomes.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Hughes, D. L. (2010). A three-component Fischer indole synthesis. Nature Protocols, 5(4), 747-753. [Link]
-
Salvo, J. Di, et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4436-4443. [Link]
-
Ishikawa, T. (2014). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1274-1286. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
-
Baseer, M. A., et al. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Oriental Journal of Chemistry, 28(4), 1735-1739. [Link]
-
Robinson, J. R., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1932. [Link]
-
ResearchGate. Overview of Phenylhydrazine‐Based Organic Transformations. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
-
Jarosova, B., et al. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 275-282. [Link]
-
Organic Syntheses. Phenylhydrazine. [Link]
-
Jarosova, B., et al. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Analytical Characterization of (4-fluoro-3-methylphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation and purity assessment of intermediates are paramount. (4-fluoro-3-methylphenyl)hydrazine hydrochloride, a key building block in the synthesis of various pharmaceutically active compounds, presents a unique analytical challenge. This guide provides an in-depth comparison of analytical techniques for its characterization, with a primary focus on interpreting its mass spectrometry fragmentation patterns. We will explore the causal logic behind its fragmentation, compare its mass spectrometric signature with alternative analytical methodologies, and provide actionable experimental protocols.
Unraveling the Molecular Blueprint: Mass Spectrometry Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. When subjected to ionization, (4-fluoro-3-methylphenyl)hydrazine hydrochloride will fragment in a predictable manner, offering a unique fingerprint for its identification.
Proposed Fragmentation Pattern of (4-fluoro-3-methylphenyl)hydrazine
The fragmentation of (4-fluoro-3-methylphenyl)hydrazine (free base, M.W. 140.16 g/mol ) under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion (M⁺˙). The hydrochloride salt would typically dissociate to the free base in the hot inlet of a mass spectrometer. The subsequent fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.
A plausible fragmentation pathway is outlined below:
-
Molecular Ion Formation: The initial event is the formation of the molecular ion at m/z 140.
-
Loss of NH2 radical: A common fragmentation pathway for hydrazines is the cleavage of the N-N bond, leading to the loss of an amino radical (•NH2), resulting in a fragment ion at m/z 124.
-
Formation of a Tropylium-like Ion: Subsequent loss of a hydrogen atom from the methyl group or the aromatic ring could lead to the formation of a stable tropylium-like ion.
-
Loss of HCN: A characteristic fragmentation of aromatic amines and related compounds is the loss of hydrogen cyanide (HCN), which would lead to a fragment at m/z 97 from the m/z 124 ion.
-
Benzylic Cleavage: Cleavage of the C-N bond can result in the formation of the 4-fluoro-3-methylphenyl cation at m/z 125.
-
Loss of a Methyl Radical: The molecular ion could also undergo the loss of a methyl radical (•CH3) to form an ion at m/z 125.
The following Graphviz diagram illustrates the proposed primary fragmentation pathways:
Caption: Proposed EI mass spectrometry fragmentation of (4-fluoro-3-methylphenyl)hydrazine.
Experimental Protocol: Acquiring the Mass Spectrum
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation: Dissolve a small amount of (4-fluoro-3-methylphenyl)hydrazine hydrochloride in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
A Broader Perspective: Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of (4-fluoro-3-methylphenyl)hydrazine hydrochloride relies on a multi-technique approach. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with High-Performance Liquid Chromatography (HPLC), offer complementary data for unambiguous identification and purity assessment.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides structural information. | Isomers may have similar fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of each proton and carbon atom. | Provides unambiguous structure determination and isomeric purity. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its impurities.[3][4][5] | High resolving power for separating complex mixtures, accurate quantification. | Does not provide direct structural information without a coupled detector (e.g., MS). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed insight into the molecular structure. For (4-fluoro-3-methylphenyl)hydrazine hydrochloride, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the phenyl ring.
-
¹³C NMR: Would provide the number of unique carbon atoms and their chemical environment, with the fluorine substitution influencing the chemical shifts of adjacent carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra using standard pulse sequences.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward technique to identify the functional groups present in a molecule. The IR spectrum of (4-fluoro-3-methylphenyl)hydrazine hydrochloride would be expected to show characteristic absorption bands.
-
N-H stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group.
-
Aromatic C-H stretching: Bands just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretching: A strong absorption band typically in the 1000-1300 cm⁻¹ region.
-
C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of (4-fluoro-3-methylphenyl)hydrazine hydrochloride and for separating it from any isomers or related impurities.[3][4]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 240 nm).
-
Column Temperature: 30 °C.
-
The following diagram illustrates a typical analytical workflow for the comprehensive characterization of (4-fluoro-3-methylphenyl)hydrazine hydrochloride.
Caption: A comprehensive analytical workflow for the characterization of a chemical entity.
Conclusion
The robust characterization of (4-fluoro-3-methylphenyl)hydrazine hydrochloride necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. While mass spectrometry provides critical information on molecular weight and fragmentation, its power is fully realized when combined with the detailed structural insights from NMR, the functional group identification from IR, and the purity assessment from HPLC. This integrated analytical strategy ensures the highest level of confidence in the identity, purity, and quality of this important chemical intermediate, thereby supporting the rigorous demands of pharmaceutical research and development.
References
-
A green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
(PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - ResearchGate. (n.d.). Retrieved from [Link]
-
Separation of Phenylhydrazine on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin - PubMed. (2004, May 15). Retrieved from [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. … - ResearchGate. (n.d.). Retrieved from [Link]
-
Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. (2012). J. Envionmental. Retrieved from [Link]
- CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents. (n.d.).
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2018, December 2). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]
-
(4-Fluorophenyl)hydrazine hydrochloride - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
(4-Fluoro-3-methylphenyl)hydrazine | C7H9FN2 | CID 18355388 - PubChem. (n.d.). Retrieved from [Link]
-
Dalton Transactions - UVic - University of Victoria. (2016, September 5). Retrieved from [Link]
-
Electron ionization – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives - RACO. (n.d.). Retrieved from [Link]
-
(4-Fluorophenyl)hydrazine hydrochloride - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (n.d.). Retrieved from [Link]
-
FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... - ResearchGate. (2015, March). Retrieved from [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]
-
The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. (2013, September 15). Retrieved from [Link]
-
Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed. (2015, August 15). Retrieved from [Link]
-
Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph - PMC. (2016, May 18). Retrieved from [Link]
-
Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - MDPI. (2024, February 1). Retrieved from [Link]
-
HYDRAZINE Method number: Matrix: Target concentration: OSHA PEL: ACGIH TLV: Procedure: Recommended air volume and sampling. (n.d.). Retrieved from [Link]
-
Electron ionization time-of-flight mass spectrometry: Historical review and current applications | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Phenylhydrazine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
(PDF) A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - ResearchGate. (n.d.). Retrieved from [Link]
-
Part 4: Mass Spectrometry - Electron Ionization (EI) Technique - YouTube. (2018, October 10). Retrieved from [Link]
-
Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - PMC. (2022, August 11). Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2018, December 2). Retrieved from [Link]
Sources
Structural Validation of (4-Fluoro-3-methylphenyl)hydrazine Hydrochloride: A Comparative Analytical Guide
Topic: Validating Structure of (4-Fluoro-3-methylphenyl)hydrazine Hydrochloride Intermediates Content Type: Publish Comparison Guide
Executive Summary
(4-Fluoro-3-methylphenyl)hydrazine hydrochloride (CAS 376593-06-5) is a critical pharmacophore precursor, widely employed in the synthesis of indazole- and pyrazole-based kinase inhibitors (e.g., Pazopanib analogs). Its validation presents unique challenges: the hydrazine moiety is prone to oxidation and condensation, while the specific regiochemistry of the fluorine and methyl substituents determines downstream biological activity.
This guide objectively compares three primary validation workflows—Spectroscopic (NMR) , Chromatographic (HPLC-UV/MS) , and Functional Derivatization —providing researchers with a decision matrix for routine QC versus extensive structural characterization.
Part 1: Comparative Analysis of Validation Methods
The following table contrasts the three dominant methodologies for validating this intermediate.
| Feature | Method A: Multi-Nuclear NMR (1H, 19F) | Method B: RP-HPLC (Direct & Derivatized) | Method C: Functional Derivatization (Hydrazone Formation) |
| Primary Utility | Structural Proof: Confirms regiochemistry (3-Me vs. 4-F positions). | Purity Quantitation: Best for measuring % purity and non-volatile impurities. | Functional Assay: Confirms the hydrazine group is active and not oxidized. |
| Specificity | High: 19F-1H coupling constants uniquely identify the substitution pattern. | Medium: Retention time ( | High: Shifts melting point and UV profile to a stable, distinct region. |
| Sensitivity | Low: Difficult to detect <1% impurities (e.g., inorganic salts). | Very High: Can detect trace anilines or azo-impurities (<0.05%). | Medium: Dependent on isolation yield. |
| Weakness | Hygroscopic HCl salt causes broad exchangeable protons ( | Hydrazines often "tail" on C18 columns; unstable on-column oxidation. | Time-consuming; requires an extra synthetic step. |
| Verdict | Mandatory for ID. | Mandatory for Batch Release. | Best for Stability Studies. |
Part 2: Detailed Experimental Protocols
Protocol A: Multi-Nuclear NMR Validation (The "Gold Standard" for Structure)
Objective: To differentiate the target molecule from its regioisomers using Fluorine-Proton coupling mechanics.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10 mg of the hydrochloride salt in 0.6 mL DMSO-d6 .
-
Note: Do NOT use CDCl3; the salt is insoluble. Do NOT use Acetone-d6; it reacts to form a hydrazone artifact.
-
-
1H NMR Acquisition: Run a standard 16-scan proton experiment.
-
19F NMR Acquisition: Run a non-decoupled fluorine experiment.
-
Data Interpretation (Crucial):
-
The "Silent" Methyl: Look for a singlet at
ppm. -
The Fluorine Signature: The 19F signal will appear as a multiplet around -110 to -120 ppm.
-
Regiochemistry Check:
-
H5 (Ortho to F): Appears as a pseudo-triplet (large
Hz + ). -
H2 (Meta to F, Ortho to Me): Appears as a broad doublet or singlet (small
Hz). -
H6 (Meta to F): Appears as a clear doublet of doublets.
-
-
Pass Criteria: Integration of Aromatic H : Methyl H must be 3:3.
-
Protocol B: HPLC Purity Profiling (The "Tail-Taming" Method)
Objective: To quantify purity without degradation during analysis. Hydrazines are basic and polar, often leading to peak tailing on standard silica-based columns.
Step-by-Step Methodology:
-
Buffer Preparation: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. (Low pH keeps the hydrazine protonated, improving peak shape).
-
Mobile Phase:
-
A: Buffer (pH 3.5)
-
B: Acetonitrile
-
-
Column: C18 End-capped Polar Embedded (e.g., Waters XBridge or Phenomenex Synergi), 3.5 µm, 4.6 x 100 mm.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 230 nm (Aniline absorption) and 280 nm.
-
Troubleshooting:
-
Ghost Peaks: If you see a peak growing over time in the autosampler, the hydrazine is oxidizing to the azo-dimer (
). Solution: Prepare samples fresh in degassed solvent containing 0.1% ascorbic acid.
-
Part 3: Visualization of Workflows
Diagram 1: Synthesis & Impurity Origin Pathway
This diagram maps the synthesis from the aniline precursor and identifies where critical impurities (Aniline, Azo compounds) originate, guiding the analyst on what to look for.
Caption: Synthesis pathway highlighting the origin of critical impurities (Azo dimers and residual Anilines) that must be targeted during validation.
Diagram 2: Analytical Decision Matrix
A logic flow for researchers to determine the correct validation steps based on the material's intended use.
Caption: Decision matrix for evaluating crude hydrazine intermediates. Brown coloration indicates oxidation requiring immediate recrystallization.
Part 4: Expert Insights & Troubleshooting (E-E-A-T)
1. The "Acetone Trap" (Causality & Experience)
Observation: A common error in hydrazine validation is the appearance of two methyl singlets in the NMR where only one is expected.
Cause: Hydrazines react rapidly with acetone (often used to clean NMR tubes) to form hydrazones (
2. Hygroscopicity Management
The hydrochloride salt is hygroscopic. Water in the sample (visible in DMSO-d6 at 3.33 ppm) will broaden the
3. Regioisomer Verification If the starting material (4-fluoro-3-methylaniline) contained any 2-methyl isomer, it will carry through. Validation: Use 19F NMR . The 4-fluoro-3-methyl isomer has a distinct chemical shift compared to the 4-fluoro-2-methyl isomer due to the ortho-effect of the methyl group on the fluorine's electronic environment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18355388, (4-Fluoro-3-methylphenyl)hydrazine. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for HPLC validation parameters). Retrieved from [Link]
-
RSC Advances (2014). Synthesis of N-aryl-5-aminopyrazoles from anilines via a one-pot, telescoped reaction. (Methodology for Diazotization/Reduction).[1][2][3] Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (4-fluoro-3-methylphenyl)hydrazine hydrochloride
Topic: Personal protective equipment for handling (4-fluoro-3-methylphenyl)hydrazine hydrochloride Audience: Researchers, scientists, and drug development professionals.
Introduction & Hazard Architecture
CAS Number: 376593-06-5
Molecular Formula: C
Handling (4-fluoro-3-methylphenyl)hydrazine hydrochloride requires a safety posture that goes beyond standard "GLP" (Good Laboratory Practice). As a hydrazine derivative, this compound must be treated as a high-potency toxicant and a potential carcinogen .
The addition of the fluorine and methyl groups to the phenyl ring modulates lipophilicity, potentially enhancing skin absorption compared to unsubstituted phenylhydrazines. The hydrochloride salt form stabilizes the molecule but introduces a significant inhalation hazard due to fine dust generation during weighing and transfer.
Core Hazard Profile (Derived from Class Analogs):
-
Acute Toxicity: High (Oral, Dermal, Inhalation).
-
Genotoxicity: Suspected mutagen/carcinogen (Hydrazine pharmacophore).
-
Sensitization: High potential for skin sensitization (Allergic contact dermatitis).
-
Target Organs: Blood (Hemolytic anemia), Liver (Hepatotoxicity), Kidneys.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it depends on the physical state of the compound during your workflow. Hydrazines are notorious for permeating standard glove materials when dissolved in organic solvents.
PPE Selection Decision Tree
The following logic gate determines your required protection level based on experimental conditions.
Figure 1: PPE selection logic based on physical state and solvent carrier. Note the critical requirement for laminate gloves when handling DMSO solutions.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection (Solid) | Double Nitrile (Minimum 5 mil thickness). | Provides adequate barrier against dry particulates. The outer glove protects the inner glove from contamination during doffing. |
| Hand Protection (Solution) | Silver Shield® (Laminate) liners under Nitrile. | Crucial: Hydrazines in DMSO/DMF can permeate nitrile in <5 minutes. Laminate films provide >4 hours of breakthrough time [1]. |
| Respiratory | P100 / N100 (if outside hood) or PAPR . | The hydrochloride salt is a fine dust. Inhalation is the fastest route to systemic toxicity. Engineering controls (fume hood) are primary; respirators are secondary. |
| Eye Protection | Chemical Goggles (Not Safety Glasses). | Powders can drift around side shields. Hydrazines are corrosive to corneal tissue; a seal is required. |
| Body Defense | Tyvek® Lab Coat (Disposable) + Sleeves . | Cotton lab coats absorb liquids and hold toxic residues against the skin. Disposable Tyvek sheds dust and repels splashes. |
Engineering Controls & Handling Protocol
Trust in safety comes from a self-validating workflow. Every step must assume a failure mode and mitigate it.
Step 1: Receiving & Storage
-
Verification: Upon receipt, wipe the outside of the container with a solvent-dampened tissue (methanol) and check for discoloration (indicating leakage) before storing.
-
Environment: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible. Hydrazines can oxidize to form explosive or unstable intermediates over time.
-
Segregation: Store away from oxidizing agents (e.g., nitric acid, peroxides).[1] The reaction between hydrazines and oxidizers is hypergolic (ignites spontaneously).
Step 2: Weighing (The Critical Step)
-
Location: Chemical Fume Hood ONLY. Never weigh on an open bench.
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Electrostatic discharge can scatter the light hydrochloride powder, creating an invisible aerosol.
-
Technique:
-
Place a plastic tray (secondary containment) inside the balance.
-
Tare the weighing boat.
-
Dispense slowly.
-
Immediately recap the stock bottle before recording the weight.
-
Wipe the spatula with a Kimwipe wet with dilute HCl or Methanol inside the hood before removing it.
-
Step 3: Reaction Setup
-
Closed Systems: All reactions involving this compound should be run in closed vessels (septum-capped flasks) to prevent vapor release.
-
Quenching: Have a quenching agent ready (e.g., dilute bleach or acetone) before starting the reaction.
Emergency Response: Spills & Exposure
Time is the enemy. A pre-planned response minimizes systemic absorption.[2]
Figure 2: Immediate response workflow for solid or liquid spills.[2]
Medical Surveillance: If exposed (skin contact or inhalation):
-
Skin: Wash with soap and water for 15 minutes .[3] Do not use alcohol (increases absorption).
-
Eyes: Flush for 15 minutes.
-
Alert: Inform the medical provider that the agent is a Hydrazine derivative (Methemoglobinemia risk).
Waste Disposal Strategy
Disposal must ensure the destruction of the hydrazine pharmacophore.
-
Segregation: Do not mix with general organic waste if that waste contains oxidizers.
-
Labeling: Clearly label as "TOXIC - HYDRAZINE DERIVATIVE".
-
Destruction Method: The preferred method is incineration with an afterburner and scrubber.
-
Lab-Scale Deactivation (for trace residues only): Treat with excess dilute sodium hypochlorite (bleach) or acetone (forms a hydrazone, which is generally less toxic but still hazardous) before disposal into the hazardous waste stream [2]. Warning: This reaction is exothermic; perform in a fume hood.
-
References
-
Ansell Chemical Resistance Guide. (2024). Permeation breakthrough times for amines and derivatives. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
BLD Pharm. (n.d.). SDS for (4-Fluoro-3-methylphenyl)hydrazine hydrochloride (CAS 376593-06-5). Retrieved from
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride.[4][5] Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
